C24H23ClFN3O4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23ClFN3O4 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
(1R,3S,3aS,6aR)-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5'-fluorospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H23ClFN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-13(26)8-9-15(14)27-22(24)33)28-18(16)19(30)11-4-6-12(25)7-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1 |
InChI Key |
OHOFGOANDVJBSY-QRYDCHBUSA-N |
Isomeric SMILES |
CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data for C24H23ClFN3O4: A Challenge for Synthesis and Characterization
A comprehensive search for the chemical compound with the molecular formula C24H23ClFN3O4 has yielded no specific, publicly available scientific literature, patents, or database entries detailing its synthesis, characterization, or biological activity. This suggests that the compound may be a novel chemical entity that has not yet been described in published research, or alternatively, the molecular formula may contain a typographical error.
Without existing data, it is not possible to provide an in-depth technical guide as requested. The core requirements of detailing experimental protocols, presenting quantitative data in structured tables, and visualizing signaling pathways are contingent upon the availability of established scientific findings.
For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of prior art presents both a challenge and an opportunity. The initial steps would involve a de novo synthetic route design, followed by rigorous characterization and biological screening.
Hypothetical Workflow for a Novel Compound
Should a researcher endeavor to synthesize and characterize a novel compound such as this compound, a general experimental workflow would be necessary. The following diagram illustrates a logical progression for the synthesis and characterization of a new chemical entity.
An In-depth Technical Guide to (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,10-tetrahydro-1H-thiopyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(4H,12H)-dione and its Analogs
Disclaimer: Publicly available data for the specific compound (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,10-tetrahydro-1H-thiopyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(4H,12H)-dione is limited. This guide focuses on its close structural analog, Exatecan (DX-8951) , which shares a nearly identical chemical scaffold, with a pyran ring in place of the thiopyran ring. The properties and mechanisms described herein are based on Exatecan and are expected to be highly representative.
Introduction
Exatecan is a potent, semi-synthetic, and water-soluble analog of camptothecin, a class of compounds known for their antineoplastic activity.[1][2] Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I, a crucial enzyme involved in managing DNA topology during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan induces single-strand breaks, which can be converted to lethal double-strand breaks in proliferating cells, ultimately leading to apoptosis.[3][5]
This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Exatecan, serving as a technical resource for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of Exatecan are summarized below. These characteristics are vital for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | [2][6] |
| Synonyms | DX-8951, Exatecan | [6] |
| CAS Number | 171335-80-1 | [2][6] |
| Molecular Formula | C₂₄H₂₂FN₃O₄ | [2][6] |
| Molar Mass | 435.455 g/mol | [2][6] |
| Solubility | Water-soluble (as mesylate salt). Soluble in DMSO (e.g., 21 mg/mL). | [3][7] |
| Physical Appearance | Data not widely available, typically a solid powder. |
Biological Activity and Mechanism of Action
Exatecan exerts its cytotoxic effects by targeting DNA Topoisomerase I (Top1).[3] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks.[8][9] Exatecan poisons the enzyme by trapping the Top1-DNA covalent intermediate, known as the Top1 cleavage complex (Top1cc).[5][10] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1]
When a DNA replication fork collides with these stabilized Top1cc, the transient single-strand breaks are converted into permanent, cytotoxic double-strand breaks. This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest (typically at the G2/M phase) and, ultimately, programmed cell death (apoptosis).[8][9]
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for Topoisomerase I inhibitors like Exatecan.
Quantitative Biological Data
The potency of Exatecan has been quantified in various assays. The following tables summarize key inhibitory concentrations.
Table 4.1: In Vitro Enzyme Inhibition
| Target | Assay Type | IC₅₀ Value | Reference(s) |
| DNA Topoisomerase I | Enzyme Activity Assay | 2.2 µM | [1][11] |
| DNA Topoisomerase I | Enzyme Activity Assay | 1.906 µM | [7] |
Table 4.2: In Vitro Cellular Proliferation (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ Value (ng/mL) | Reference(s) |
| PC-6 | Human Lung Cancer | 0.186 | [1] |
| PC-6/SN2-5 | Human Lung Cancer (SN-38 Resistant) | 0.395 | [1] |
Experimental Protocols
The following protocols are representative of methods used to characterize Topoisomerase I inhibitors like Exatecan.
Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent Top1 from relaxing supercoiled plasmid DNA.
Materials:
-
Purified human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322)
-
10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA)
-
Exatecan or other test compounds dissolved in DMSO
-
6x DNA Loading Dye
-
Agarose gel (0.8-1.0%)
-
Ethidium bromide or other DNA stain
-
Deionized water
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
Add 1 µL of purified Topoisomerase I enzyme to each tube to initiate the reaction. For a negative control, add 1 µL of water instead.
-
Incubate the reactions for 30 minutes at 37°C.[12]
-
Stop the reaction by adding 4-5 µL of 6x DNA Loading Dye containing SDS (which denatures the enzyme).
-
Load the entire sample onto a 0.8% agarose gel.
-
Perform electrophoresis for 2-3 hours at 5-10 V/cm until the supercoiled and relaxed forms of the plasmid are well-separated.[12]
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
Expected Results:
-
No Enzyme Control: A single band corresponding to supercoiled DNA.
-
Enzyme + DMSO Control: A band corresponding to relaxed DNA, with little or no supercoiled DNA remaining.
-
Enzyme + Inhibitor: Inhibition of relaxation will be observed as the persistence of the supercoiled DNA band in a dose-dependent manner.
Protocol: Topoisomerase I-Mediated DNA Cleavage Assay
This assay directly measures the formation of the stabilized Top1-DNA cleavage complex, the hallmark of a Top1 poison.[14]
Materials:
-
Purified human Topoisomerase I enzyme
-
A short DNA oligonucleotide substrate (e.g., 117-bp) uniquely 3'-end-labeled with ³²P.[15]
-
10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA).[15]
-
Exatecan or other test compounds dissolved in DMSO.
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Stop solution (e.g., formamide with loading dyes).
Procedure:
-
Prepare a reaction mix containing ~2 nM of the ³²P-labeled DNA substrate, 1x Reaction Buffer, and the test compound at various concentrations.[15]
-
Add recombinant Top1 enzyme to the mixture.
-
Incubate at 25°C for 20 minutes to allow the cleavage/religation equilibrium to be established.[15]
-
Terminate the reaction by adding SDS to a final concentration of 0.5% (to denature Top1) and Proteinase K (to digest the enzyme off the DNA, leaving the covalent link).
-
Add an equal volume of stop solution (formamide loading dye) and heat at 95°C for 5 minutes to denature the DNA.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands.
Expected Results:
-
In the presence of a Top1 poison like Exatecan, the enzyme will be trapped at specific cleavage sites.
-
This results in the appearance of shorter, radiolabeled DNA fragments on the gel. The intensity and number of these cleavage bands will increase with the concentration of the inhibitor.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing a novel Topoisomerase I inhibitor.
Conclusion
Exatecan is a highly potent Topoisomerase I inhibitor with significant antineoplastic activity. Its mechanism, centered on the stabilization of the Top1-DNA cleavage complex, is well-characterized and serves as a paradigm for this class of drugs. The thio-analog specified in the query, (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,10-tetrahydro-1H-thiopyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(4H,12H)-dione, is expected to share these fundamental properties. The data and protocols presented in this guide provide a robust framework for researchers engaged in the study and development of novel camptothecin derivatives for therapeutic applications.
References
- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 2. Exatecan - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of topoisomerase I activity [protocols.io]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Exatecan (DX-8951)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan (DX-8951), a potent, second-generation, water-soluble, semi-synthetic derivative of camptothecin, has demonstrated significant promise as an antineoplastic agent. Its core mechanism of action lies in the potent inhibition of human DNA topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the molecular pharmacology of exatecan, detailing its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. The chemical formula for the exatecan free base is C24H22FN3O4.
Core Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by targeting and stabilizing the covalent complex formed between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[1] Under normal physiological conditions, TOP1 transiently cleaves a single strand of DNA to relieve torsional stress during replication and transcription, after which it religates the cleaved strand. Exatecan binds to this TOP1-DNA intermediate, preventing the re-ligation step.[2][3][4] This stabilization of the cleavage complex leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, it results in a collision that converts the single-strand break into a lethal double-strand break, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[3][5]
Modeling of exatecan's binding at the interface of the TOP1cc suggests two novel molecular interactions in addition to the three known interactions of camptothecins. These additional interactions are with a flanking DNA base and the TOP1 residue N352, which contribute to its enhanced potency in trapping TOP1.[1][6]
Quantitative Data on Efficacy and Potency
Exatecan has consistently demonstrated superior potency compared to other clinically used camptothecin derivatives such as topotecan and irinotecan (specifically its active metabolite, SN-38).
Table 1: In Vitro Inhibitory Activity of Exatecan
| Assay | Target | IC50 Value | Reference |
| Topoisomerase I Inhibition | Human Topoisomerase I | 0.975 µg/mL (2.2 µM) | [3][7][8][9][10] |
Table 2: In Vitro Cytotoxicity of Exatecan (as Mesylate Salt, DX-8951f) Against Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Mean GI50 (ng/mL) | Reference |
| Breast Cancer | Not specified | 2.02 | [7] |
| Colon Cancer | Not specified | 2.92 | [7] |
| Stomach Cancer | Not specified | 1.53 | [7] |
| Lung Cancer | Not specified | 0.877 | [7] |
| Human Lung Cancer | PC-6 | 0.186 | [3][7] |
| SN-38 Resistant Lung Cancer | PC-6/SN2-5 | 0.395 | [3][7] |
Experimental Protocols
Topoisomerase I DNA Cleavage Assay
This assay is fundamental to determining the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Methodology:
-
Substrate Preparation: A 117 base pair DNA oligonucleotide is 3'-end labeled with a radioactive or fluorescent marker.
-
Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a reaction buffer.
-
Drug Incubation: Exatecan, or other test compounds, are added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.
-
Incubation: The reaction mixtures are incubated to allow for the formation of the TOP1-DNA cleavage complexes.
-
Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the protein, such as a buffer containing SDS.
-
Analysis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is visualized using a PhosphorImager or a suitable fluorescence scanner to detect the labeled DNA fragments. The intensity of the cleaved DNA fragments corresponds to the level of TOP1cc stabilization.[1]
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of the compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., DU145, MOLT-4) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of exatecan for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence is measured using a microplate reader. The results are typically expressed as the concentration of the drug that inhibits cell growth by 50% (GI50).[1]
Visualizing the Mechanism and Workflow
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 4. Portico [access.portico.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Topoisomerase I Inhibition by Novel Exatecan Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the latest advancements in the development of novel exatecan analogs as potent inhibitors of Topoisomerase I (TOP1) for cancer therapy. Exatecan, a hexacyclic analog of camptothecin, has demonstrated significant antitumor activity, and its derivatives are at the forefront of innovative cancer treatments, particularly as payloads in antibody-drug conjugates (ADCs).[1][2]
Introduction: The Role of Topoisomerase I and the Advent of Exatecan
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[3][4][] Cancer cells, with their high proliferative rate, are particularly dependent on TOP1 activity, making it a prime target for anticancer therapies.[6]
Exatecan (DX-8951f) is a water-soluble, semi-synthetic derivative of camptothecin that exhibits potent inhibition of TOP1 without the need for metabolic activation.[1][][] Its unique hexacyclic structure confers greater stability to the active lactone ring and enhances its potency compared to earlier camptothecin analogs like topotecan and irinotecan's active metabolite, SN-38.[1][2][]
Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex
Exatecan and its analogs function by intercalating into the DNA helix and binding to the TOP1-DNA complex. This binding stabilizes the "cleavage complex," preventing the enzyme from re-ligating the single-strand break it has created.[3][4] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[3][8]
Caption: Mechanism of Topoisomerase I inhibition by Exatecan analogs.
Novel Exatecan Analogs and Antibody-Drug Conjugates (ADCs)
Research has focused on creating novel exatecan derivatives to improve therapeutic index and enable targeted delivery. A significant breakthrough has been the development of DXd (deruxtecan), an exatecan derivative specifically designed as a payload for ADCs.[8] These ADCs, such as Trastuzumab deruxtecan (T-DXd), consist of a monoclonal antibody that targets a specific tumor antigen, linked to the highly potent exatecan derivative via a cleavable linker.[9] This approach allows for the targeted delivery of the cytotoxic payload directly to cancer cells, minimizing systemic toxicity.[9][10]
Caption: Targeted delivery and mechanism of action of an Exatecan-based ADC.
Quantitative Data on Exatecan and its Analogs
The potency of exatecan and its derivatives has been extensively evaluated in preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Exatecan Analogs
| Compound/Analog | Cell Line | Cancer Type | Mean GI₅₀ (ng/mL) | Citation(s) |
| Exatecan | Breast Cancer Cells | Breast | 2.02 | [11] |
| Exatecan | Colon Cancer Cells | Colon | 2.92 | [11] |
| Exatecan | Stomach Cancer Cells | Gastric | 1.53 | [11] |
| Exatecan | Lung Cancer Cells | Lung | 0.877 | [11] |
| Exatecan | PC-6 | Pancreatic | 0.186 | [11] |
| Exatecan | PC-6/SN2-5 (Resistant) | Pancreatic | 0.395 | [11] |
| Trastuzumab-deruxtecan (DS-8201a) | SKBR-3 | Breast (HER2+) | ~0.02 (IC₅₀, nM) | [12] |
| Trastuzumab-deruxtecan (DS-8201a) | NCI-N87 | Gastric (HER2+) | ~0.07 (IC₅₀, nM) | [12] |
GI₅₀: 50% growth inhibition concentration. Data for DS-8201a is presented in nM as reported in the source.
Table 2: Topoisomerase I Inhibitory Activity
| Compound | Metric | Value | Relative Potency | Citation(s) |
| Exatecan | IC₅₀ | 2.2 µM (0.975 µg/mL) | - | [11] |
| Exatecan vs. SN-38 | Relative Potency | - | ~3x more potent | [1][] |
| Exatecan vs. Topotecan | Relative Potency | - | ~10x more potent | [1][] |
IC₅₀: 50% inhibitory concentration.
Table 3: In Vivo Antitumor Efficacy of Exatecan
| Cancer Model | Treatment | Dosage (mg/kg, i.v.) | Outcome | Citation(s) |
| MIA-PaCa-2 (Early-stage) | Exatecan | 15, 25 | High inhibition of primary tumor growth | [6][11] |
| BxPC-3 (Early-stage) | Exatecan | 15, 25 | High inhibition of primary tumor growth | [6][11] |
| BxPC-3 (Late-stage) | Exatecan | 15, 25 | Significant suppression of lymphatic metastasis | [6][11] |
| BxPC-3 (Late-stage) | Exatecan | 25 | Complete elimination of lung metastasis | [6] |
| BRCA1-deficient MX-1 Xenograft | PEG-Exa (single dose) | 10 µmol/kg | Complete tumor growth suppression (>40 days) | [3][13] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel exatecan analogs. Below are outlines for key experiments.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TOP1.
-
Principle: The assay typically measures the relaxation of supercoiled plasmid DNA by TOP1. Inhibitors prevent this relaxation.
-
Materials: Purified human TOP1, supercoiled plasmid DNA (e.g., pBR322), assay buffer, test compounds, and DNA intercalating dye (e.g., SYBR Green).
-
Procedure:
-
Incubate supercoiled DNA with TOP1 in the presence of varying concentrations of the exatecan analog.
-
Stop the reaction after a defined period (e.g., 30 minutes at 37°C).
-
Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The amount of remaining supercoiled DNA is proportional to the inhibitory activity.
-
Quantify band intensity to determine the IC₅₀ value.
-
Cytotoxicity Assay (e.g., CellTiter-Glo® 2.0)
This assay determines the concentration at which a compound is cytotoxic to cancer cells.[14]
-
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP corresponds to increased cytotoxicity.
-
Materials: Cancer cell lines (e.g., Jeko-1), cell culture medium, 96-well plates, test compounds, CellTiter-Glo® reagent.[14]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the exatecan analog for a specified duration (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the GI₅₀ or IC₅₀ value from the dose-response curve.
-
Caption: Workflow for the development of novel Exatecan analog inhibitors.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a lead compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines, cell culture medium, vehicle, and test compound.
-
Procedure:
-
Inject human tumor cells subcutaneously or orthotopically into mice.
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the exatecan analog via a clinically relevant route (e.g., intravenous) at various doses and schedules.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate metrics such as tumor growth inhibition (TGI).
-
Conclusion and Future Directions
Exatecan and its novel analogs, particularly as ADC payloads, represent a highly promising class of TOP1 inhibitors.[14][15] Their enhanced potency and the ability for targeted delivery have led to significant clinical successes. Future research will likely focus on developing next-generation ADCs with optimized linkers and payloads to further improve the therapeutic window, overcome resistance mechanisms, and expand their application to a broader range of malignancies. The continued exploration of structure-activity relationships will be critical in designing even more effective and safer exatecan-based therapies.[16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Fluoroclofinac (C24H23ClFN3O4) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the novel synthetic compound Fluoroclofinac (C24H23ClFN3O4). The document details its effects on various cancer cell lines, outlines standard experimental protocols for assessing its anti-cancer activity, and illustrates the putative signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new oncology therapeutics.
Introduction
The quest for novel anti-cancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Natural products and synthetic compounds are continuously being explored for their potential to inhibit cancer cell proliferation and induce apoptosis.[1][2][3] Fluoroclofinac (this compound) is a novel heterocyclic compound synthesized with the aim of targeting key pathways in cancer progression. This document summarizes the initial in vitro evaluation of Fluoroclofinac's cytotoxic properties against a panel of human cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic effect of Fluoroclofinac was evaluated across several human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined following 48 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) of Fluoroclofinac |
| HeLa | Cervical Carcinoma | 15.8 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 18.3 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Maintenance
-
Cell Lines: HeLa, MCF-7, A549, HepG2, and MRC-5 cell lines were procured from the American Type Culture Collection (ATCC).
-
Culture Medium: HeLa, A549, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM). MCF-7 cells were cultured in RPMI-1640 medium. MRC-5 cells were cultured in Eagle's Minimum Essential Medium (EMEM).
-
Supplements: All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Fluoroclofinac (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle control. The IC50 values were calculated using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with Fluoroclofinac at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Fluoroclofinac-Induced Apoptosis
The following diagram illustrates a hypothetical signaling cascade initiated by Fluoroclofinac, leading to apoptosis in cancer cells. This pathway suggests that Fluoroclofinac may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway. Apoptosis is a key mechanism for many anti-cancer drugs.[4]
References
- 1. japsonline.com [japsonline.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to Novel Camptothecin Analogs
For Immediate Release
A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the forefront of cancer therapy research, focusing on the discovery, synthesis, and evaluation of novel camptothecin (CPT) analogs. CPT, a natural alkaloid, and its derivatives are potent topoisomerase I inhibitors, a critical class of anticancer agents. This document provides a detailed overview of the latest advancements, presenting quantitative data, experimental methodologies, and visual representations of key biological processes to aid researchers in the development of next-generation cancer therapeutics.
Abstract
Camptothecin and its analogs have long been a cornerstone in the treatment of various cancers. However, challenges such as poor solubility, lactone ring instability, and adverse side effects have driven the quest for new derivatives with improved therapeutic indices. This whitepaper delves into the design, synthesis, and biological evaluation of promising new CPT analogs, offering a comprehensive resource for the scientific community. By summarizing key preclinical data and outlining detailed experimental protocols, this guide aims to accelerate the discovery and development of more effective and safer camptothecin-based cancer therapies.
Data Presentation: Cytotoxicity of Novel Camptothecin Analogs
The following tables summarize the in vitro cytotoxicity (IC50 values in µM) of newly synthesized camptothecin analogs against a panel of human cancer cell lines. These derivatives, primarily modified at the 7, 9, and 10 positions of the CPT core structure, demonstrate significant antiproliferative activity, with several compounds exhibiting greater potency than the established drug, topotecan.
Table 1: Cytotoxicity (IC50, µM) of 7-(N-substituted-methyl)-camptothecin Derivatives [1][2]
| Compound | A-549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | KBvin (Multidrug-Resistant) |
| Topotecan | 0.016±0.003 | 0.045±0.007 | 0.029±0.005 | 0.40±0.06 |
| 9d | 0.0023±0.0004 | 0.015±0.002 | 0.008±0.001 | 0.057±0.008 |
| 9e | 0.0025±0.0005 | 0.018±0.003 | 0.010±0.002 | 0.059±0.009 |
| 9r | 0.0031±0.0006 | 0.021±0.004 | 0.012±0.002 | 0.068±0.010 |
Table 2: Cytotoxicity (IC50, µM) of 7-(Aryliminomethyl)-CPT Imines [3]
| Compound | H460 (Lung) |
| Topotecan | >1 |
| 24 | 0.018 |
| 25 | 0.025 |
| 33 | 0.015 |
Table 3: Cytotoxicity (IC50, µM) of 9-Substituted CPT Derivatives [3]
| Compound | H460 (Lung) |
| Topotecan | >1 |
| 41 | 0.012 |
| 42 | 0.015 |
| 50 | 0.010 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of novel camptothecin analogs.
Synthesis of 7-(N-substituted-methyl)-camptothecin Derivatives (General Procedure)[1]
-
Preparation of 7-hydroxymethylcamptothecin: To a solution of camptothecin in acetic acid, add sulfuric acid and paraformaldehyde. Heat the mixture at 80°C for 2 hours. After cooling, pour the mixture into ice water and collect the precipitate by filtration.
-
Chlorination: Suspend 7-hydroxymethylcamptothecin in anhydrous dichloromethane and add thionyl chloride. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain 7-chloromethylcamptothecin.
-
Substitution Reaction: To a solution of 7-chloromethylcamptothecin in anhydrous N,N-dimethylformamide, add the appropriate amine and potassium carbonate. Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice water and collect the precipitate by filtration. Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)[4][5][6][7][8]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the camptothecin analogs and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Topoisomerase I DNA Relaxation Assay[3][9][10][11][12]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (Tris-HCl, KCl, MgCl2, DTT, EDTA), and purified human Topoisomerase I enzyme.
-
Inhibitor Addition: Add varying concentrations of the camptothecin analogs to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
Cell Cycle Analysis by Flow Cytometry[13][14][15][16][17]
-
Cell Treatment: Treat cancer cells with the camptothecin analogs at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining[2][18][19][20][21]
-
Cell Treatment: Treat cells with the camptothecin analogs for a specified period.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of camptothecin-induced cell death and a typical workflow for the discovery of novel analogs.
Caption: Camptothecin-Induced DNA Damage and Apoptosis Pathway.
Caption: Workflow for Discovery of New Camptothecin Analogs.
Conclusion
The development of novel camptothecin analogs represents a highly promising avenue in the ongoing fight against cancer. The data and protocols presented in this whitepaper highlight the significant progress made in synthesizing derivatives with enhanced potency and selectivity. The detailed methodologies and visual workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of these promising compounds from the laboratory to the clinic. Continued research in this area holds the key to unlocking the full therapeutic potential of camptothecin-based therapies for the benefit of patients worldwide.
References
In-Depth Technical Guide: C24H23ClFN3O4 (HLX91-048) as a Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. A critical component in the design of an effective ADC is the payload. This technical guide provides a comprehensive overview of the novel cytotoxic payload, HLX91-048, a compound with the chemical formula C24H23ClFN3O4.
HLX91-048 is a potent anti-tumor agent belonging to a class of compounds characterized by a 3-(4-hydroxyphenyl)indoline-2-one scaffold.[1][2] Its distinct mechanism of action, involving the sustained activation of the Unfolded Protein Response (UPR), sets it apart from traditional cytotoxic agents used in ADCs, such as microtubule inhibitors or DNA-damaging agents.[1][2] This unique mechanism offers the potential to overcome resistance to existing therapies and provide a new therapeutic option for various cancers.[1][2]
This guide will delve into the mechanism of action, preclinical efficacy, and key experimental data related to HLX91-048 as an ADC payload. It will also provide detailed experimental protocols for the evaluation of ADCs incorporating this novel agent.
Mechanism of Action: Prolonged Activation of the Unfolded Protein Response
The primary mechanism by which HLX91-048 exerts its cytotoxic effects is through the prolonged activation of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival response, sustained UPR activation can lead to apoptosis.
The UPR is mediated by three main ER transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
HLX91-048-based ADCs have been shown to significantly activate the UPR, leading to cancer cell death.[1] The sustained activation of this pathway overwhelms the cell's adaptive capacity, ultimately triggering apoptosis.
Preclinical Data
In Vitro Cytotoxicity
HLX91-048 has demonstrated potent cytotoxic activity across a range of cancer cell lines, with IC50 values in the sub-nanomolar to nanomolar range.[1][2]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | Sub-nanomolar to nanomolar | [1] |
| NCI-N87 | Gastric Cancer | Sub-nanomolar to nanomolar | [1] |
| Various | Various Tumor Types | Sub-nanomolar to nanomolar | [1][2] |
Table 1: In Vitro Cytotoxicity of HLX91-048.
In Vivo Efficacy
ADCs utilizing HLX91-048 have shown significant dose-dependent anti-tumor efficacy in preclinical xenograft models.[1][2]
| Xenograft Model | Cancer Type | ADC | Dosing | Outcome | Reference |
| BT474 | Breast Cancer | HER2-ADC (DAR 4) | 10-12 mpk, weekly | Substantial tumor regression | [1] |
| NCI-N87R (DS-8201-resistant) | Gastric Cancer | HER2-ADC (DAR 4) | 10-12 mpk, weekly | Substantial tumor regression | [1] |
Table 2: In Vivo Efficacy of HLX91-048-based ADCs.
Plasma Stability
HLX91-048-based ADCs have exhibited superior plasma stability compared to other ADC platforms, which is a critical factor for maintaining efficacy and reducing off-target toxicity.[1][2]
| Species | Stability Metric | Result | Reference |
| Human | Greater stability vs. DS-8201 analog | Enhanced | [1] |
| Monkey | Greater stability vs. DS-8201 analog | Enhanced | [1] |
Table 3: Plasma Stability of HLX91-048-based ADCs.
Experimental Protocols
ADC Construction
The following protocol describes the general steps for conjugating HLX91-048 to a monoclonal antibody, such as a HER2-targeting antibody, using a cleavable GGFG linker.
Protocol:
-
Antibody Preparation: Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent (e.g., TCEP) to expose free thiol groups.
-
Linker-Payload Synthesis: Synthesize the linker-payload construct by attaching the cleavable GGFG linker to the HLX91-048 payload.
-
Conjugation Reaction: React the reduced antibody with the linker-payload construct. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker-payload, and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the in vitro cytotoxicity of an HLX91-048-based ADC.
Materials:
-
Cancer cell lines (e.g., BT474, NCI-N87)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
HLX91-048 ADC and control ADC
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HLX91-048 ADC and a control ADC. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-144 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
ADC Internalization Assay (Flow Cytometry)
This protocol describes a method to assess the internalization of a HER2-targeting HLX91-048 ADC using flow cytometry.
Materials:
-
HER2-positive cancer cells (e.g., BT474)
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 488)
-
HLX91-048 ADC
-
Flow cytometer
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Cell Preparation: Harvest HER2-positive cells and resuspend them in FACS buffer.
-
ADC Binding: Incubate the cells with the HLX91-048 ADC on ice to allow for surface binding without internalization.
-
Internalization: Shift the cells to 37°C for various time points to allow for ADC internalization. Keep a control sample on ice.
-
Staining:
-
Wash the cells to remove unbound ADC.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody. This will label the ADC remaining on the cell surface.
-
-
Data Acquisition: Analyze the cells using a flow cytometer. The decrease in mean fluorescence intensity (MFI) over time at 37°C compared to the sample kept on ice indicates the extent of ADC internalization.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of an HLX91-048-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., BT474 or NCI-N87R)
-
Matrigel (optional)
-
HLX91-048 ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells, mixed with or without Matrigel, into the flank of the mice.
-
Tumor Growth: Monitor the mice regularly for tumor growth.
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the HLX91-048 ADC (e.g., intravenously) and vehicle control according to the desired dosing schedule.
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
The novel payload this compound (HLX91-048) presents a promising new tool in the development of next-generation antibody-drug conjugates. Its unique mechanism of action, potent cytotoxicity, and favorable preclinical efficacy and stability profiles suggest its potential to address unmet needs in oncology. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of ADCs incorporating this innovative payload. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of HLX91-048-based ADCs in the treatment of cancer.
References
Preliminary Investigation of C24H23ClFN3O4 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary in vivo evaluation of the novel investigational compound C24H23ClFN3O4 using xenograft models. The document provides a detailed overview of standard experimental protocols, hypothetical data presentation for key efficacy and tolerability endpoints, and visual representations of experimental workflows and relevant biological pathways. The methodologies described herein are foundational for assessing the anti-tumor potential of novel chemical entities in a preclinical setting.
Introduction to Xenograft Models in Preclinical Oncology
Xenograft models are a cornerstone of preclinical cancer research, providing a means to study the efficacy and safety of novel therapeutic agents in a living organism. These models involve the transplantation of human tumor tissue or cancer cell lines into immunocompromised mice, allowing for the in vivo assessment of a compound's anti-tumor activity. The two primary types of xenograft models are:
-
Cell-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into mice. CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): PDX models are developed by directly implanting tumor fragments from a human patient into mice. These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant assessment of therapeutic response.[1][2][3]
This guide will focus on the application of both CDX and PDX models for the initial characterization of this compound.
Hypothetical Efficacy and Tolerability Data
The following tables present hypothetical data for the evaluation of this compound in a CDX model established from a human colorectal cancer cell line.
Table 1: Anti-Tumor Efficacy of this compound in a Colorectal Cancer CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - |
| This compound | 25 | Daily (PO) | 900 ± 120 | 40% |
| This compound | 50 | Daily (PO) | 450 ± 90 | 70% |
| This compound | 100 | Daily (PO) | 150 ± 50 | 90% |
| Positive Control | 15 | Daily (IV) | 300 ± 75 | 80% |
Table 2: Tolerability Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 | Mortality | Clinical Observations |
| Vehicle Control | - | +5% ± 2% | 0/10 | No abnormalities |
| This compound | 25 | +4% ± 3% | 0/10 | No abnormalities |
| This compound | 50 | -2% ± 4% | 0/10 | No abnormalities |
| This compound | 100 | -8% ± 5% | 1/10 | Mild lethargy in 3/10 mice |
| Positive Control | 15 | -12% ± 6% | 2/10 | Lethargy and ruffled fur in 6/10 mice |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: A human colorectal cancer cell line (e.g., HCT116) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cell Implantation: A suspension of 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient, typically from a surgical resection or biopsy.
-
Tissue Implantation: A small fragment (approximately 3x3 mm) of the patient's tumor is surgically implanted subcutaneously into the flank of highly immunodeficient mice (e.g., NOD-SCID).
-
Tumor Engraftment and Passaging: The initial tumor growth (passage 0 or P0) can be slow. Once the P0 tumor reaches a volume of approximately 1000-1500 mm³, it is excised and can be passaged into subsequent cohorts of mice for expansion.[4]
-
Model Characterization: The established PDX model is typically characterized to ensure it retains the histological and molecular features of the original patient tumor.[4]
-
Efficacy Studies: Once the PDX model is established and characterized, efficacy studies can be conducted following a similar procedure to the CDX model studies.
Compound Formulation and Administration
-
Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral (PO) administration. The formulation is prepared fresh daily.
-
Administration: The compound is administered to the mice at the specified doses and schedule. The vehicle is administered to the control group.
Data Collection and Analysis
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly throughout the study.
-
Body Weight Measurement: Mouse body weight is measured twice weekly as an indicator of toxicity.
-
Clinical Observations: Mice are monitored daily for any signs of distress or toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (%TGI) is calculated. Tissues may be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).
Visualizations
Experimental Workflow
Caption: Workflow for a xenograft efficacy study.
Hypothetical Mechanism of Action: MAPK/ERK Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
The successful preclinical development of a novel anti-cancer agent relies on a robust and systematic evaluation in relevant in vivo models. This guide provides a foundational framework for the preliminary investigation of this compound in xenograft models. The outlined experimental protocols, coupled with rigorous data analysis and a clear understanding of the compound's putative mechanism of action, are critical for making informed decisions in the drug development pipeline. Further studies, including pharmacokinetic and pharmacodynamic characterization, will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. championsoncology.com [championsoncology.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A patient-derived xenograft mouse model generated from primary cultured cells recapitulates patient tumors phenotypically and genetically - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Exatecan (C24H23ClFN3O4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Exatecan, a potent topoisomerase I inhibitor. Exatecan, with the molecular formula C24H23ClFN3O4, is a derivative of camptothecin and serves as a critical payload in antibody-drug conjugates (ADCs).[1] The protocols outlined below are compiled from various established synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug development. This document includes detailed experimental procedures, tabulated data for key reaction parameters, and visualizations of the synthetic workflow and mechanism of action.
Introduction
Exatecan is a second-generation topoisomerase I inhibitor designed to improve upon the antitumor efficacy of earlier camptothecin analogs.[2] It exhibits greater stability of its active lactone form and is effective against multi-drug resistant cells.[1][3] These properties make Exatecan a valuable cytotoxic agent for targeted cancer therapies such as ADCs.[1] The synthesis of Exatecan is a multi-step process that can be achieved through various routes, including linear and convergent strategies. This document details a common and effective synthetic pathway.
Synthesis Pathway Overview
The synthesis of Exatecan mesylate can be approached through a convergent strategy, which involves the preparation of two key intermediates, followed by their condensation and subsequent deprotection.[4] An alternative is a linear synthesis starting from simpler aromatic compounds. The following sections detail a well-documented linear synthesis approach.
Experimental Protocols
This section details the multi-step synthesis of Exatecan.
Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III)
-
Reaction: Friedel-Crafts acylation of 2-fluorotoluene (I) with succinic anhydride (II).
-
Procedure:
-
To a stirred solution of 2-fluorotoluene (I) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0 °C.
-
Add succinic anhydride (II) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III).[2]
-
Synthesis of 4-(4-fluoro-3-methylphenyl)butyric acid (IV)
-
Reaction: Reduction of the ketone in compound (III).
-
Procedure:
-
Dissolve 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III) in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen gas (e.g., 50 psi) for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-fluoro-3-methylphenyl)butyric acid (IV).[2]
-
Subsequent Steps to Exatecan
The synthesis continues through a series of reactions including nitration, esterification, cyclization, reduction, protection, oxidation, functionalization, and condensation to form the hexacyclic core of Exatecan. A convergent approach involves the condensation of an "EXA-aniline" intermediate with an "EXA-trione" intermediate.[4]
A key final step in one of the documented syntheses of Exatecan mesylate involves the hydrolysis of an acetamide precursor.[2][5]
-
Deprotection to yield Exatecan mesylate:
-
Suspend N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide in a mixture of 2-methoxyethanol, water, and ethyl cyclohexane.
-
Add methanesulfonic acid and reflux the mixture for 8 hours.[5]
-
After cooling, the precipitated crystals are filtered, washed, and purified through recrystallization to yield Exatecan mesylate.[5]
-
Data Summary
The following table summarizes key parameters for a representative deprotection step in the synthesis of Exatecan mesylate.
| Step | Reactant | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Acetamide Hydrolysis | N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide | Methanesulfonic acid | 2-methoxyethanol, water, ethyl cyclohexane | 8 | Reflux | 43 | [5] |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Exatecan.
Caption: A generalized workflow for the synthesis of Exatecan.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan functions by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Conclusion
The synthesis of Exatecan is a complex but well-documented process that is crucial for the development of next-generation cancer therapeutics. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the field of drug development. The provided synthetic schemes and mechanistic diagrams offer a clear understanding of the chemical and biological aspects of Exatecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Application Note: High-Performance Liquid Chromatography Analysis of C24H23ClFN3O4
Introduction
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the novel compound C24H23ClFN3O4, a small molecule under investigation for its potential therapeutic properties. The molecular formula suggests a compound with a molecular weight of approximately 471.9 g/mol , incorporating halogen atoms that may influence its chromatographic behavior and detectability. This method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in bulk drug substance and formulated products. The protocol outlines the necessary steps for sample preparation, chromatographic conditions, and data analysis to ensure reliable results for purity assessment, stability studies, and quality control.
High-performance liquid chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1][2] Its application is widespread in the pharmaceutical industry for assessing drug purity, potency, and quality control throughout the drug development and manufacturing processes.[3] This method utilizes reversed-phase chromatography, which is a common and versatile technique for the separation of non-polar and moderately polar compounds.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (0.1% v/v in water)
-
Isopropanol (for cleaning).[4]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Compartment with temperature control
-
Diode Array Detector (DAD) or UV-Vis Detector
-
3. Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Gradient Elution Program
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
6. Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the this compound standard injections against the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Quantification: The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
The following diagram illustrates the general workflow for the HPLC analysis.
Hypothetical Signaling Pathway Investigation
While the biological activity of this compound is still under investigation, a common approach for novel compounds is to assess their impact on known cellular signaling pathways, such as a generic kinase cascade. The following diagram illustrates a hypothetical pathway where this compound could act as an inhibitor.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided workflow and hypothetical signaling pathway diagrams offer a comprehensive overview for researchers working with this novel compound. Further validation for specific matrices and formulations may be required.
References
Application Notes and Protocols for Evaluating the Efficacy of C24H23ClFN3O4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting essential cell-based assays to evaluate the efficacy of the novel compound C24H23ClFN3O4. In the absence of a specified biological target for this molecule, this guide outlines a foundational suite of assays to determine its cytotoxic and apoptotic potential, as well as its impact on a key cellular signaling pathway. These protocols are designed to be adaptable for initial screening and preliminary mechanism of action studies in a cancer cell line model.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound.
Caption: General workflow for evaluating this compound efficacy.
Cell Viability Assay (MTT Protocol)
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 2.8 |
| 1 | 92.1 ± 3.5 | 85.6 ± 4.1 | 75.4 ± 3.9 |
| 10 | 75.4 ± 4.2 | 50.2 ± 3.8 | 30.7 ± 2.5 |
| 50 | 40.8 ± 2.9 | 15.7 ± 2.1 | 5.2 ± 1.1 |
| 100 | 10.2 ± 1.5 | 5.1 ± 0.9 | 2.3 ± 0.5 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for a predetermined time based on viability results (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a microplate reader.
Data Presentation:
| Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| 0 (Control) | 15,234 ± 1,102 | 1.0 |
| 1 | 25,897 ± 2,345 | 1.7 |
| 10 | 89,765 ± 7,890 | 5.9 |
| 50 | 154,321 ± 12,543 | 10.1 |
| 100 | 160,112 ± 13,987 | 10.5 |
Apoptosis Signaling Pathway
The following diagram illustrates a simplified apoptosis cascade initiated by an external stimulus, leading to the activation of executioner caspases.
Caption: Simplified intrinsic apoptosis signaling pathway.
NF-κB Signaling Pathway Assay (Reporter Assay)
This assay determines if this compound modulates the NF-κB signaling pathway, which is often implicated in cancer cell survival.
Protocol:
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound for a specified duration. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Data Presentation:
| Treatment | Concentration | Normalized Luciferase Activity | % Inhibition of TNF-α Response |
| Vehicle Control | - | 1.0 ± 0.1 | - |
| TNF-α | 10 ng/mL | 15.2 ± 1.5 | 0 |
| This compound | 10 µM | 14.5 ± 1.3 | 4.6 |
| This compound + TNF-α | 10 µM | 8.1 ± 0.9 | 46.7 |
| This compound | 50 µM | 13.8 ± 1.2 | 9.2 |
| This compound + TNF-α | 50 µM | 4.2 ± 0.5 | 72.4 |
NF-κB Signaling Pathway
The following diagram depicts a simplified representation of the canonical NF-κB signaling pathway.
Caption: Simplified canonical NF-κB signaling pathway.
Application Note: Pharmacokinetic Analysis of Exatecan-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin, is a critical payload in the development of next-generation antibody-drug conjugates (ADCs).[1][2][3] ADCs like trastuzumab deruxtecan (T-DXd) and patritumab deruxtecan utilize an exatecan derivative (DXd) to selectively deliver high-potency chemotherapy to tumor cells, thereby improving the therapeutic window.[4][5][6] Understanding the pharmacokinetic (PK) profile of these complex biologics is paramount for optimizing their efficacy and safety. This document outlines the key considerations, experimental protocols, and data interpretation for the bioanalysis of exatecan-based ADCs.
The pharmacokinetic analysis of an ADC is multifaceted, requiring the quantification of several distinct analytes in biological matrices:
-
Total Antibody: Measures both conjugated and unconjugated antibody, reflecting the overall exposure of the antibody component.
-
Antibody-Conjugated Drug (ADC): Quantifies the antibody with at least one molecule of exatecan payload attached, representing the concentration of the active ADC.
-
Unconjugated (Free) Payload: Measures the exatecan derivative that has been released from the antibody, which is responsible for both the cytotoxic effect on tumor cells and potential systemic toxicity.[7]
Quantitative Data Summary
The pharmacokinetic parameters of exatecan-based ADCs are typically characterized in both preclinical and clinical studies. Population PK (PopPK) models are often employed to understand the exposure-response relationship and the impact of various patient-specific covariates.[4][8][9] Below are summary tables of key PK parameters for prominent exatecan-based ADCs.
Table 1: Population Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) and Released DXd Payload
| Parameter | T-DXd (Intact ADC) | Released DXd (Payload) |
| Model Type | 2-compartment with parallel linear and nonlinear clearance | 1-compartment with linear clearance |
| Clearance (CL) | Statistically significant covariates included body weight, albumin, and tumor size, but changes were generally not clinically meaningful.[5][10] | Hepatic function can influence clearance.[11] |
| Volume of Distribution (Vd) | Central volume influenced by body weight.[4][12] | - |
| Half-life (t½) | - | Short half-life designed to minimize broad systemic exposure.[5] |
| Key Covariates | Body weight, albumin, sex, tumor type, age, country, formulation, total bilirubin, and AST had statistically significant but not clinically meaningful effects on exposure.[5][10][12] | Weight (on release rate) and hepatic function (on clearance).[4][8] |
Data synthesized from population PK analyses in patients with solid tumors.[4][5][10]
Table 2: Population Pharmacokinetic Parameters of Sacituzumab Govitecan (SG) and its Components
| Analyte | Clearance (CL) | Steady-State Volume of Distribution (Vdss) | Elimination Half-life (t½) |
| Sacituzumab Govitecan (SG) | 0.128 - 0.133 L/h | 3.58 - 3.68 L | ~23.4 hours |
| Total Antibody (tAb) | 0.0155 - 0.0164 L/h | 4.26 - 4.29 L | - |
| Free SN-38 (Payload) | - | - | ~17.6 hours |
Data from PopPK analyses in patients with metastatic breast cancer and other solid tumors.[9][13][14][15] Note: Sacituzumab govitecan uses SN-38, a different topoisomerase I inhibitor, but is included for comparative purposes.
Experimental Protocols & Methodologies
The bioanalysis of exatecan-based ADCs requires a multi-tiered approach using complementary assay formats to accurately quantify the different ADC species.[7][16]
Quantification of Total Antibody and Intact ADC
Ligand-binding assays (LBAs), most commonly the enzyme-linked immunosorbent assay (ELISA), are the gold standard for quantifying the large molecule components of ADCs.[16][17]
Protocol: Total Antibody Quantification by ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific to the human IgG portion of the ADC (e.g., goat anti-human IgG) overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.
-
Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add serially diluted standards, quality controls (QCs), and study samples (e.g., patient serum or plasma) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample components.
-
Detection Antibody Incubation: Add a detection antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This can be an anti-human IgG antibody that binds to a different epitope than the capture antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the detection antibody will catalyze a color change.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentrations of the unknown samples.
Note: For quantifying the intact ADC , a common approach is to use an anti-payload antibody as the capture reagent and an anti-human IgG antibody as the detection reagent.[18] This ensures that only ADCs with the payload attached are measured.
Quantification of Unconjugated (Free) Payload
The small molecule payload (exatecan derivative, DXd) is typically quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][10][16]
Protocol: Free DXd Quantification by LC-MS/MS
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a 50 µL plasma or serum sample, add an internal standard (IS) (e.g., a stable isotope-labeled version of DXd).
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase system (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid) to separate DXd from other matrix components.
-
-
MS/MS Detection:
-
The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both DXd and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of DXd in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The bioanalytical workflow for ADC pharmacokinetic studies involves multiple, parallel assays to obtain a complete picture of the ADC's behavior in vivo.
Caption: Bioanalytical workflow for ADC pharmacokinetic studies.
Mechanism of Action: Exatecan Payload
Exatecan is a topoisomerase I (TOP1) inhibitor.[1][19] Once released from the ADC within the cancer cell, it exerts its cytotoxic effect by disrupting DNA replication.
Caption: Mechanism of action for the exatecan payload.
Logical Relationship of ADC Analytes
The different analytes measured in a PK study are dynamically related, reflecting the in vivo processing of the ADC.
Caption: Logical relationship of key ADC analytes in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors | Semantic Scholar [semanticscholar.org]
- 9. population-pharmacokinetics-of-sacituzumab-govitecan-in-patients-with-metastatic-triple-negative-breast-cancer-and-other-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 12. researchgate.net [researchgate.net]
- 13. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 15. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates [mdpi.com]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical development of a high affinity anti-exatecan monoclonal antibody and application in bioanalysis of antibody-exatecan conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
In vivo imaging techniques for tracking C24H23ClFN3O4 distribution
Application Notes & Protocols: In Vivo Imaging of C24H23ClFN3O4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for successful therapeutic development. In vivo imaging techniques provide a non-invasive means to visualize and quantify the biodistribution of novel compounds in real-time, offering invaluable insights into pharmacokinetics (PK) and pharmacodynamics (PD). This document provides detailed application notes and protocols for tracking the distribution of the small molecule this compound using state-of-the-art imaging modalities. The described methods are broadly applicable to small molecule drug candidates.
The primary techniques covered are Positron Emission Tomography (PET), a highly sensitive and quantitative nuclear imaging method, and Fluorescence Imaging, which offers high-resolution optical tracking in small animal models. Additionally, we discuss Mass Spectrometry Imaging (MSI) as a powerful ex vivo tool for high-resolution drug and metabolite mapping in tissue sections.
Overview of Imaging Modalities
Choosing the appropriate imaging technique depends on the specific research question, required sensitivity, resolution, and whether real-time in vivo tracking or high-resolution ex vivo mapping is the priority.
-
Positron Emission Tomography (PET): This is the gold standard for quantitative biodistribution studies in preclinical and clinical settings. The molecule of interest is radiolabeled with a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). PET offers exceptional sensitivity, allowing for the detection of picomolar concentrations of the tracer and providing quantitative data on drug concentration in tissues over time.
-
Fluorescence Imaging: This technique involves conjugating the small molecule to a fluorescent dye, often in the near-infrared (NIR) spectrum to maximize tissue penetration. It is well-suited for high-resolution imaging in small animals and can be used to observe drug interactions at the cellular level in real-time. However, its quantitative accuracy can be limited by light scattering and absorption in deep tissues.
-
Mass Spectrometry Imaging (MSI): MSI is a label-free technique that measures the spatial distribution of a drug and its metabolites in thin tissue sections with high chemical specificity and spatial resolution. While it is an ex vivo method, it provides unparalleled detail on molecular distribution within the complex morphology of tissues, complementing the whole-body data from PET or fluorescence imaging.
Workflow and Decision Diagrams
The following diagrams illustrate the general workflow for in vivo imaging studies and provide a decision-making framework for selecting the most appropriate technique.
Protocol 1: PET Imaging of [¹⁸F]this compound
This protocol describes the synthesis of an ¹⁸F-labeled version of this compound and its use for a quantitative biodistribution study in a tumor-bearing mouse model.
Materials and Equipment
-
Radiochemistry:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
Precursor molecule for this compound (e.g., a nitro or trimethylammonium triflate derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Reagents: Kryptofix 2.2.2 (K222), potassium carbonate, acetonitrile, DMSO, water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Analytical and semi-preparative HPLC systems with a radioactivity detector
-
-
Animal Study:
-
Small animal PET/CT scanner (e.g., Bruker Albira, Mediso nanoScan)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude) with xenograft tumors
-
Anesthesia system (isoflurane inhalation)
-
Tail vein catheter setup
-
Dose calibrator for radioactivity measurement
-
Gamma counter for ex vivo biodistribution
-
-
Reagents:
-
Sterile saline for injection
-
Anesthetic (isoflurane)
-
Experimental Procedure
Application Note & Protocol: Assessment of DNA Damage Induced by a Test Compound (e.g., C24H23ClFN3O4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical formula C24H23ClFN3O4 corresponds to Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. Currently, there is no substantial scientific evidence to suggest that Avanafil is a DNA-damaging agent. This document provides a generalized set of protocols for assessing potential DNA damage induced by any test compound, using this compound as a placeholder. The described methods are standard assays for detecting various forms of DNA damage and can be adapted for the evaluation of new chemical entities in a research or drug development setting.
The assessment of genotoxicity is a critical component of preclinical safety evaluation for any new therapeutic candidate. DNA damage can lead to mutations, genomic instability, and cell death, and has been implicated in carcinogenesis and other diseases[1][2]. The following protocols describe three widely used and sensitive methods for detecting DNA damage: the Comet Assay for DNA strand breaks, γ-H2AX immunofluorescence for detecting DNA double-strand breaks, and the TUNEL assay for detecting DNA fragmentation associated with apoptosis.
Key Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells[3][4][5]. When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail"[4][6]. The intensity and length of the tail are proportional to the amount of DNA damage[3]. Both neutral and alkaline versions of the assay exist to detect double-strand and single-/double-strand breaks, respectively[5].
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation:
-
Treat cultured cells with various concentrations of this compound (or the test compound) for a defined period. Include a negative control (vehicle) and a positive control (e.g., H₂O₂ or a known genotoxic agent).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 100 µL of 0.7% low melting point (LMP) agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on ice for 10 minutes[3].
-
-
Cell Lysis:
-
DNA Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to the slide[3].
-
-
Visualization and Analysis:
γ-H2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest events in the DNA damage response, occurring at the sites of DNA double-strand breaks (DSBs)[8][9]. Immunofluorescent detection of γ-H2AX foci is a highly specific and sensitive method for quantifying DSBs[9][10].
Experimental Protocol: γ-H2AX Staining
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with the test compound (this compound) at various concentrations and for different durations. Include appropriate negative and positive controls.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Counterstaining:
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software[14]. An increase in the number of foci per cell indicates an increase in DSBs.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis[11]. The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs[15].
Experimental Protocol: TUNEL Assay
-
Cell Preparation and Fixation:
-
Treat cells as described in the previous protocols.
-
Harvest and fix the cells in 4% paraformaldehyde for 15 minutes at room temperature[11].
-
-
Permeabilization:
-
Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes on ice[11].
-
-
TUNEL Reaction:
-
Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells[15].
-
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison between different treatment groups.
Table 1: Quantification of DNA Damage using the Comet Assay
| Treatment Group | Concentration (µM) | Mean Tail Moment (± SD) | Mean % DNA in Tail (± SD) |
| Negative Control | 0 | 1.5 ± 0.4 | 3.2 ± 1.1 |
| Positive Control | - | 25.8 ± 3.1 | 45.6 ± 5.3 |
| This compound | 1 | 1.8 ± 0.6 | 3.5 ± 1.4 |
| This compound | 10 | 2.1 ± 0.5 | 4.0 ± 1.2 |
| This compound | 100 | 2.5 ± 0.7 | 4.8 ± 1.6 |
Table 2: Analysis of DNA Double-Strand Breaks by γ-H2AX Staining
| Treatment Group | Concentration (µM) | Mean γ-H2AX Foci per Cell (± SD) | % of Cells with >10 Foci |
| Negative Control | 0 | 0.8 ± 0.3 | 2% |
| Positive Control | - | 18.2 ± 4.5 | 85% |
| This compound | 1 | 1.0 ± 0.4 | 3% |
| This compound | 10 | 1.3 ± 0.6 | 4% |
| This compound | 100 | 1.5 ± 0.5 | 5% |
Table 3: Measurement of Apoptosis using the TUNEL Assay
| Treatment Group | Concentration (µM) | Percentage of TUNEL-Positive Cells (± SD) |
| Negative Control | 0 | 1.2 ± 0.5% |
| Positive Control | - | 65.4 ± 7.2% |
| This compound | 1 | 1.5 ± 0.6% |
| This compound | 10 | 1.8 ± 0.7% |
| This compound | 100 | 2.1 ± 0.9% |
Mandatory Visualizations
Diagram 1: Experimental Workflow for DNA Damage Assessment
Caption: Workflow for assessing DNA damage induced by a test compound.
Diagram 2: Simplified DNA Damage Response (DDR) Signaling Pathway
Caption: Key components of the DNA Damage Response (DDR) pathway.
References
- 1. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 2. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral Comet Assay [bio-protocol.org]
- 4. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Gamma H2AX assay [bio-protocol.org]
- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. content.abcam.com [content.abcam.com]
- 13. crpr-su.se [crpr-su.se]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Video: The TUNEL Assay [jove.com]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
Flow Cytometry Analysis of Apoptosis Induced by C24H23ClFN3O4
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to the analysis of apoptosis induced by the novel compound C24H23ClFN3O4 using flow cytometry. Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1][2] The evaluation of the apoptotic potential of new chemical entities is a fundamental step in drug discovery and development.[3][4]
The primary method detailed here is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique for the detection and quantification of apoptotic cells by flow cytometry.[5][6][7] In healthy, viable cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[6][8] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][8] Propidium iodide, a fluorescent nucleic acid intercalating agent, is unable to cross the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[5][6]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
As the precise mechanism of this compound is under investigation, a hypothetical signaling pathway is presented below. It is postulated that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many chemotherapeutic agents. This pathway involves the regulation of apoptosis by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.[9][10]
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.
Table 1: Quantification of Apoptosis in Cells Treated with this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound | 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 3.2 ± 0.6 | 1.1 ± 0.2 |
| This compound | 5 | 60.3 ± 4.5 | 25.8 ± 2.8 | 12.4 ± 1.5 | 1.5 ± 0.4 |
| This compound | 10 | 35.7 ± 5.1 | 45.2 ± 3.9 | 17.5 ± 2.2 | 1.6 ± 0.5 |
| Positive Control (e.g., Staurosporine) | 1 | 15.4 ± 2.9 | 60.7 ± 5.3 | 22.1 ± 3.1 | 1.8 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
The overall workflow for the flow cytometry analysis of apoptosis is depicted below.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Detailed Protocol: Annexin V-FITC and Propidium Iodide Staining
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells of interest in a 6-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis induction (e.g., staurosporine).[3]
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Establish quadrants to differentiate between the cell populations:
-
Lower Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)[7]
-
-
Calculate the percentage of cells in each quadrant for all samples.
-
Logical Relationship of Apoptosis Analysis
The following diagram illustrates the logical flow of interpreting the results from the Annexin V/PI assay.
Caption: Interpretation of cell populations in Annexin V/PI flow cytometry.
References
- 1. 【Flow cytometry】A Review of Apoptosis Data Analysis Techniques - MULTI SCIENCES [multisciences.net]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with C24H23ClFN3O4 in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with C24H23ClFN3O4 in aqueous buffers for experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my in vitro assay. What is the recommended starting procedure?
A1: For initial solubilization, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its strong solubilizing power for many small molecules.[1][2][3]
Recommended Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, you can vortex the solution and use a sonication water bath.[1][3] Gentle warming (up to 37°C) can also be applied, but be cautious about the compound's stability at higher temperatures.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "kinetic solubility." The compound is soluble in the organic solvent but crashes out when the solvent is diluted in an aqueous medium. Here are several strategies to address this, which can be used alone or in combination:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system.[3]
-
Use an Intermediate Dilution Step: Instead of diluting directly into your final buffer, perform a serial dilution. First, dilute your DMSO stock in pure water, then add this to a more concentrated buffer to reach your final concentrations.[1]
-
Incorporate Solubilizing Excipients: Adding co-solvents, surfactants, or cyclodextrins to your assay buffer can help maintain the solubility of this compound.[4][5][6]
Below is a workflow to troubleshoot precipitation upon dilution:
Workflow for troubleshooting precipitation.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, if this compound has ionizable functional groups, adjusting the pH of your buffer can significantly impact its solubility.[4] The general principle is:
-
For acidic compounds: Increasing the pH above the compound's pKa will deprotonate it, making it more soluble in aqueous media.
-
For basic compounds: Decreasing the pH below the compound's pKa will protonate it, increasing its solubility.
You will need to determine the pKa of this compound to effectively use this strategy. It is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., protein stability, cell viability).
Quantitative Data Summary
The following tables provide a starting point for the use of common solubilizing agents. The optimal concentration for each agent should be determined empirically for your specific assay conditions.
Table 1: Recommended Concentration Ranges for Solubilizing Agents
| Agent Type | Example | Typical Starting Concentration | Maximum Recommended Concentration (in-vitro assays) | Notes |
| Organic Co-solvent | DMSO | N/A (used for stock) | < 0.5% | High concentrations can be toxic to cells.[3] |
| Ethanol | 1 - 2% | < 5% | Can affect protein structure at higher concentrations. | |
| PEG-400 | 5 - 10% | 20% | Generally well-tolerated in many biological systems. | |
| Non-ionic Surfactant | Tween-20 / Polysorbate 20 | 0.01% | 0.1% | Forms micelles to encapsulate the compound.[1] |
| Pluronic F-68 | 0.02% | 0.2% | Often used in cell culture applications. | |
| Inclusion Agent | β-Cyclodextrin | 1 - 5 mM | 10 mM | Forms a complex with the hydrophobic molecule.[6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment Using Solubilizing Agents
This protocol helps determine the most effective agent for solubilizing this compound in your specific assay buffer.
-
Prepare Buffer Solutions: Prepare your primary aqueous assay buffer. Create several versions of this buffer, each containing one of the solubilizing agents from Table 1 at a mid-range concentration (e.g., Buffer + 0.05% Tween-20, Buffer + 10% PEG-400, etc.).
-
Prepare Compound Plate: In a 96-well plate, add your this compound-DMSO stock solution to each of the prepared buffer solutions. It is important to add the small volume of DMSO stock to the larger volume of buffer.
-
Incubate and Observe: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure Solubility: Assess for precipitation. This can be done visually or, more quantitatively, by measuring light scattering (nephelometry) or by filtering the solutions and measuring the concentration of the soluble compound via UV-Vis spectroscopy or HPLC.[7]
-
Select Best Condition: The condition that results in the highest concentration of dissolved this compound without precipitation is the most suitable for your experiments.
Kinetic solubility assessment workflow.
Signaling Pathway Context
Assuming this compound acts as a kinase inhibitor, its poor solubility can hinder the accurate determination of its potency (e.g., IC50) in both biochemical and cell-based assays. Ensuring the compound is fully dissolved is critical for obtaining reliable and reproducible data.
Inhibition of a kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Enhancing the Stability of the Lactone Ring in Exatecan Derivatives
For researchers, scientists, and professionals in drug development, ensuring the stability of the active lactone form of Exatecan and its derivatives is paramount for accurate preclinical and clinical evaluation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of the Exatecan lactone ring?
The stability of the α-hydroxy-lactone ring in Exatecan and other camptothecin analogues is highly dependent on pH.[1][2][3] The lactone form (the active species) is favored under acidic conditions (pH < 5), while at physiological pH (7.4) and in basic conditions, the equilibrium shifts towards the inactive, open-ring carboxylate form.[1][2][3]
Q2: How does human serum albumin (HSA) affect lactone ring stability?
Human serum albumin (HSA) can significantly impact the lactone-carboxylate equilibrium. HSA has been shown to preferentially bind to the carboxylate form of many camptothecin derivatives, thereby shifting the equilibrium further towards the inactive form in plasma.[4] This can lead to a more rapid hydrolysis of the lactone ring in the presence of HSA than in a buffer at the same pH.
Q3: What are the consequences of lactone ring hydrolysis for the therapeutic activity of Exatecan derivatives?
The intact lactone ring is essential for the topoisomerase I inhibitory activity of Exatecan and its analogues.[1] Opening of the lactone ring to the carboxylate form results in a significant loss of cytotoxic activity. Therefore, maintaining the closed-ring structure is crucial for the drug's efficacy.
Q4: Are there any scenarios where lactone ring instability might be less of a concern?
In the context of Antibody-Drug Conjugates (ADCs), the instability of the lactone ring may be less critical. ADCs are often internalized by cancer cells into acidic intracellular compartments like endosomes and lysosomes (pH 4.5-6.0).[5] This acidic environment can drive the equilibrium back towards the active lactone form, ensuring the cytotoxic payload is delivered in its active state.[5]
Troubleshooting Guide
Issue 1: Inconsistent results in in-vitro cytotoxicity assays.
-
Question: Why am I observing variable IC50 values for my Exatecan derivative in different experiments?
-
Possible Cause: The pH of your cell culture medium may not be adequately controlled, leading to variations in the percentage of the active lactone form. The presence of serum proteins in the medium can also accelerate the hydrolysis of the lactone ring.
-
Solution:
-
Ensure the pH of your culture medium is consistently maintained, preferably in a slightly acidic range if compatible with your cell line.
-
Minimize the time the drug is incubated in serum-containing medium before and during the assay.
-
Consider using serum-free medium for the drug dilution and initial incubation period if your experimental design allows.
-
Always prepare fresh drug solutions immediately before use.
-
Issue 2: Low recovery of the lactone form during sample analysis.
-
Question: My HPLC analysis shows a much lower concentration of the lactone form of my Exatecan derivative than expected. What could be the cause?
-
Possible Cause: The lactone ring is likely hydrolyzing to the carboxylate form during sample collection, processing, or storage.
-
Solution:
-
Rapid Processing: Process blood or plasma samples as quickly as possible after collection. Centrifuge samples at a low temperature (4°C).
-
Acidification: Immediately acidify the plasma or serum samples to a pH below 5 to stabilize the lactone form. This can be achieved by adding a small volume of a suitable acid (e.g., phosphoric acid or perchloric acid).
-
Low-Temperature Storage: Store all samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Cold Extraction: Perform all extraction steps on ice or at reduced temperatures.
-
Issue 3: Poor encapsulation efficiency of an Exatecan derivative in PLGA nanoparticles.
-
Question: I am having difficulty achieving high encapsulation efficiency of my Exatecan derivative in PLGA nanoparticles using the emulsion-solvent evaporation method. Why is this happening?
-
Possible Cause: The solubility of the Exatecan derivative in the organic and aqueous phases, as well as the stability of the emulsion, can affect encapsulation efficiency. The drug may also be degrading during the encapsulation process.
-
Solution:
-
Solvent Selection: Ensure the Exatecan derivative is fully dissolved in the organic solvent (e.g., dichloromethane or ethyl acetate) before emulsification.
-
Optimize Surfactant: The type and concentration of the surfactant (e.g., PVA, poloxamer) in the aqueous phase are critical for emulsion stability. Experiment with different surfactants and concentrations to achieve a stable emulsion.
-
Control pH: Maintain a slightly acidic pH in the aqueous phase to favor the lactone form of the drug and potentially improve its partitioning into the organic phase.
-
Process Parameters: Optimize process parameters such as sonication/homogenization time and intensity to achieve the desired droplet size and a stable emulsion.
-
Data Presentation
Table 1: pH-Dependent Stability of Camptothecin Lactone Ring at 37°C
| pH | Half-life (t½) of Lactone Form (minutes) | % Lactone at Equilibrium |
| 5.0 | Stable (99% remaining after 10 days for a PEG-Exatecan conjugate) | >95% |
| 7.1 | ~32 | ~23% |
| 7.3 | 29.4 ± 1.7 | 20.9 ± 0.3% |
| 7.4 | ~10-20 | ~10-15% |
| 7.6 | <20 | <15% |
| 8.4 | Rapid hydrolysis | <5% |
Data compiled from studies on camptothecin and its derivatives, including a PEG-Exatecan conjugate.[4][6]
Table 2: Pharmacokinetic Parameters of Exatecan in Human Plasma
| Parameter | Lactone Form | Total Drug (Lactone + Carboxylate) |
| Clearance (L/h/m²) | 6.8 ± 2.8 | 2.1 ± 1.1 |
| Half-life (t½) (hours) | ~7.13 | ~10.9 |
| Ratio of Lactone to Total Drug at end of infusion | 0.81 ± 0.06 | - |
| Ratio of Lactone to Total Drug 10 hours post-infusion | 0.15 ± 0.06 | - |
| AUC Lactone / AUC Total | 0.30 ± 0.08 | - |
Data from a Phase I clinical trial of Exatecan mesylate infused over 30 minutes.[3][7][8]
Experimental Protocols
Protocol 1: HPLC-Based Quantification of Exatecan Lactone and Carboxylate Forms in Plasma
This protocol provides a general framework for the separation and quantification of the lactone and carboxylate forms of Exatecan derivatives. Optimization for specific derivatives may be required.
-
Sample Preparation (in a cold environment, e.g., on ice):
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to a new tube and immediately acidify to pH 3-4 with 1 M phosphoric acid.
-
For protein precipitation, add 3 volumes of ice-cold methanol or acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer and an organic solvent. For example, Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a ratio of 18:82 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~370-380 nm and emission at ~430-445 nm.
-
Injection Volume: 20-50 µL.
-
Quantification: Use a calibration curve prepared with standards of both the lactone and carboxylate forms.
-
Protocol 2: Preparation of Exatecan-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic drugs like Exatecan derivatives into PLGA nanoparticles.
-
Preparation of the Organic Phase:
-
Dissolve 50-100 mg of PLGA in 2-4 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dissolve 5-10 mg of the Exatecan derivative in the PLGA solution.
-
-
Emulsification:
-
Prepare an aqueous solution (10-20 mL) containing a surfactant (e.g., 1-2% w/v polyvinyl alcohol (PVA) or 0.5% w/v poloxamer 188).
-
Add the organic phase to the aqueous phase while sonicating on an ice bath or using a high-speed homogenizer to form an oil-in-water (o/w) emulsion. Sonication is typically performed for 2-5 minutes at a power output of 100-130 W.[9]
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for 4-12 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000-20,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet for long-term storage, often with a cryoprotectant (e.g., sucrose or trehalose).
-
Mandatory Visualizations
Caption: pH-dependent equilibrium between the active lactone and inactive carboxylate forms of Exatecan.
Caption: Experimental workflow for the quantification of Exatecan lactone and carboxylate forms by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prolynxinc.com [prolynxinc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I and pharmacological study of a new camptothecin derivative, exatecan mesylate (DX-8951f), infused over 30 minutes every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C24H23ClFN3O4 Antibody Conjugation
Welcome to the technical support center for the conjugation of C24H23ClFN3O4 to antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the antibody-drug conjugate (ADC) development process.
Disclaimer: The compound this compound is treated as a hypothetical small molecule for the purpose of this guide. The troubleshooting advice provided is based on general principles of antibody-drug conjugation and may require adaptation for your specific molecule and antibody. For the context of this guide, we will assume this compound is a payload equipped with a maleimide functional group for cysteine-based conjugation.
Section 1: Low Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
Low conjugation efficiency, resulting in a low drug-to-antibody ratio (DAR), is a frequent issue in ADC development.[1] This section addresses common causes and solutions.
Q1: We are observing a lower than expected DAR. What are the potential causes?
A1: Several factors can contribute to a low DAR:
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the conjugation reaction are critical.[2] For maleimide-based conjugation to cysteines, a pH range of 6.5-7.5 is typically optimal.
-
Inefficient Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be partially or fully reduced to provide free thiol groups. Incomplete reduction will result in fewer available conjugation sites.
-
Instability of the Payload: The maleimide group on this compound can be susceptible to hydrolysis at high pH or in the presence of nucleophiles.
-
Presence of Impurities: Impurities in the antibody preparation or in the this compound sample can interfere with the conjugation reaction.
-
Incorrect Stoichiometry: The molar ratio of the payload to the antibody is a key parameter. Using too little of the payload will naturally result in a low DAR.
Q2: How can we optimize the conjugation reaction to increase the DAR?
A2: A systematic optimization of reaction parameters is recommended. The following table summarizes key parameters and suggested ranges to test.
| Parameter | Recommended Range | Rationale |
| Payload:Antibody Molar Ratio | 5:1 to 20:1 | To drive the reaction towards completion. |
| pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction, minimizes maleimide hydrolysis.[3] |
| Temperature | 4°C - 25°C | Lower temperatures can reduce side reactions and aggregation. |
| Incubation Time | 1 - 4 hours | To allow the reaction to proceed to completion without significant degradation. |
| Reducing Agent (e.g., TCEP) | 2 - 10 molar equivalents | To control the extent of disulfide bond reduction and the number of available thiols. |
Experimental Protocol: Small-Scale Conjugation Optimization
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).
-
Add the reducing agent (e.g., TCEP) at varying molar equivalents and incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add this compound (dissolved in a compatible organic solvent like DMSO) at different molar ratios.
-
Incubate the reaction at the desired temperature for the specified time.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods.
-
Characterize the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Workflow for Cysteine-Based Antibody Conjugation
Caption: A general workflow for the cysteine-based conjugation of a small molecule to an antibody.
Section 2: Antibody Aggregation
Antibody aggregation is a common problem during conjugation, which can lead to loss of activity and immunogenicity.[4]
Q3: We are observing significant aggregation of our antibody after conjugation. What could be the cause?
A3: Aggregation is often caused by an increase in the hydrophobicity of the antibody surface after the conjugation of a hydrophobic payload like this compound.[5] Other contributing factors include:
-
High DAR: A higher number of conjugated molecules increases the overall hydrophobicity.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the presence of certain excipients can influence antibody stability.
-
Harsh Reaction Conditions: High temperatures or the use of organic co-solvents can denature the antibody.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC can induce aggregation.[2]
Q4: What strategies can we employ to minimize aggregation?
A4: The following table outlines strategies to mitigate aggregation.
| Strategy | Description |
| Optimize DAR | Aim for a lower, more homogeneous DAR. Often a DAR of 2 or 4 is a good balance between potency and stability. |
| Buffer Optimization | Screen different buffer formulations. The inclusion of stabilizers like sucrose, trehalose, or polysorbates can be beneficial. |
| Control Reaction Conditions | Perform the conjugation at a lower temperature (e.g., 4°C). Minimize the amount of organic co-solvent used to dissolve the payload. |
| Gentle Handling | Avoid vigorous mixing or vortexing. Store the ADC in appropriate, aggregation-inhibiting formulations. |
Logical Relationship of Factors Leading to Aggregation
Caption: Factors contributing to antibody aggregation during and after conjugation.
Section 3: Loss of Antibody Activity
It is crucial that the conjugation process does not significantly impair the antibody's ability to bind to its target antigen.[5]
Q5: How can we assess if the conjugation of this compound is affecting the binding affinity of our antibody?
A5: The binding affinity of the ADC should be compared to that of the unconjugated antibody using assays such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A straightforward method to determine the relative binding affinity.
-
SPR (Surface Plasmon Resonance): Provides quantitative data on association (ka) and dissociation (kd) rates, allowing for precise determination of the affinity constant (KD).
-
Flow Cytometry: Useful for assessing binding to cell-surface antigens.
Q6: We have observed a decrease in binding affinity after conjugation. What can be done to prevent this?
A6: Loss of affinity can occur if the conjugation site is near the antigen-binding region (Fab).
-
Site-Specific Conjugation: If using lysine-based conjugation, which is more random, consider switching to a site-specific method like cysteine-based conjugation to direct the payload away from the Fab regions.
-
Lowering the DAR: A high DAR can lead to steric hindrance, preventing the antibody from binding to its antigen.
-
Linker Engineering: The design of the linker between the antibody and the payload can influence the accessibility of the antigen-binding site.
Hypothetical ELISA Data: Effect of DAR on Antibody Binding
| Sample | DAR | Apparent KD (nM) |
| Unconjugated Antibody | 0 | 1.2 |
| ADC | 2 | 1.5 |
| ADC | 4 | 2.8 |
| ADC | 8 | 10.5 |
This table illustrates a common trend where higher DAR values can lead to a decrease in binding affinity (higher KD).
Section 4: Inconsistent Results and Batch-to-Batch Variability
Reproducibility is key in the development of ADCs. Inconsistent results can arise from various sources.
Q7: We are struggling with batch-to-batch variability in our ADC production. What are the likely sources of this inconsistency?
A7: Inconsistency often stems from a lack of tight control over the process parameters. Key sources of variability include:
-
Raw Material Quality: Variations in the purity of the antibody or this compound.
-
Reaction Parameter Control: Small deviations in pH, temperature, or incubation time can lead to different outcomes.
-
Analytical Method Variability: Inconsistent performance of the analytical methods used for characterization (e.g., HIC, SEC).
Troubleshooting Flowchart for Inconsistent DAR
Caption: A logical flowchart for troubleshooting inconsistent Drug-to-Antibody Ratios.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates
A Note on the Specified Payload (C24H23ClFN3O4): Initial searches for a common drug name corresponding to the chemical formula this compound did not yield a specific, widely recognized ADC payload. Therefore, this technical support center provides guidance on optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) in a general context, addressing common challenges and methodologies applicable to a broad range of cytotoxic drugs.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the ADC conjugation and purification process, which can directly impact the resulting DAR.
| Question | Possible Causes | Troubleshooting Steps |
| Low average DAR despite using the correct molar ratio of drug-linker to antibody. | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[1] 2. Antibody purity and concentration issues: The presence of protein impurities or an inaccurate antibody concentration can lead to inconsistent results. 3. Interfering buffer components: Some buffer additives can interfere with the conjugation reaction. 4. Inactive drug-linker: The drug-linker complex may have degraded due to improper storage or handling. | 1. Optimize reaction parameters: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for your specific antibody and drug-linker.[1] 2. Verify antibody quality: Ensure the antibody is highly pure (>95%) and accurately quantified. Consider using an antibody purification kit if necessary. 3. Perform buffer exchange: If the antibody buffer contains interfering substances, perform a buffer exchange into a suitable conjugation buffer. 4. Confirm drug-linker activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. |
| High levels of aggregation in the final ADC product. | 1. Hydrophobicity of the payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[2] 2. Inappropriate buffer conditions: The pH or ionic strength of the buffer may promote aggregation. 3. Harsh conjugation conditions: High temperatures or extreme pH during conjugation can denature the antibody. | 1. Reduce the molar excess of the drug-linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation. 2. Optimize the formulation buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 3. Use milder reaction conditions: Perform the conjugation at a lower temperature or for a shorter duration. |
| Inconsistent DAR values between batches. | 1. Variability in starting materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies. 2. Lack of precise control over reaction parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[1] 3. Inconsistent purification process: Differences in the purification method can result in the enrichment of different DAR species. | 1. Thoroughly characterize all starting materials: Ensure consistent quality of the antibody and drug-linker for each batch. 2. Implement strict process controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[1] 3. Standardize the purification protocol: Use a consistent and well-defined purification method for all batches. |
| Presence of a significant amount of unconjugated antibody in the final product. | 1. Inefficient conjugation: The reaction may not have gone to completion due to suboptimal conditions or insufficient molar excess of the drug-linker. 2. De-conjugation: The linker may be unstable under the reaction or purification conditions, leading to the release of the drug. | 1. Increase the molar ratio of the drug-linker: A higher excess of the drug-linker can drive the reaction towards completion. 2. Extend the reaction time: A longer incubation period may be necessary to achieve the desired level of conjugation. 3. Evaluate linker stability: If de-conjugation is suspected, consider using a more stable linker.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding DAR optimization and characterization.
1. What is the drug-to-antibody ratio (DAR), and why is it a critical quality attribute for ADCs?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the efficacy, safety, and pharmacokinetics of the ADC.[3][4] An insufficient DAR may lead to reduced potency, while an excessively high DAR can increase toxicity and lead to faster clearance from circulation.[5]
2. What are the common methods for determining the average DAR?
The most common methods for determining the average DAR include:
-
UV-Vis Spectroscopy: This is a simple and convenient method that uses the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another wavelength for the drug) to calculate the average DAR.[6][7] This method requires that the drug has a distinct UV-Vis absorbance from the antibody.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[9][10] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly accurate measurement of the molecular weight of the intact ADC, which can be used to determine the DAR.[12][] It can also provide information on the distribution of different DAR species.[]
3. What is the optimal DAR for an ADC?
The optimal DAR is a balance between efficacy and safety and is specific to each ADC.[14] Generally, a DAR of 2 to 4 is considered optimal for many ADCs.[15] However, some newer ADCs with less toxic payloads have shown high efficacy with a DAR of around 8. The ideal DAR must be determined empirically for each specific antibody, linker, and payload combination.[]
4. How does the conjugation strategy influence the DAR?
The conjugation strategy plays a crucial role in determining the homogeneity and the range of DAR species in an ADC preparation.[17]
-
Cysteine-based conjugation: This method typically involves the reduction of interchain disulfide bonds, providing a limited number of conjugation sites (usually 2, 4, 6, or 8).[4][11] This results in a more defined range of DAR species.
-
Lysine-based conjugation: Antibodies have numerous surface-exposed lysine residues, and conjugation to these sites often results in a heterogeneous mixture of ADCs with a broad distribution of DAR values.[18]
-
Site-specific conjugation: This approach involves engineering specific conjugation sites into the antibody, allowing for precise control over the DAR and resulting in a highly homogeneous ADC product.[1]
5. How can I control the average DAR during conjugation?
The average DAR can be controlled by carefully optimizing the following reaction parameters:
-
Molar ratio of drug-linker to antibody: Increasing the molar excess of the drug-linker will generally result in a higher average DAR.[1]
-
Reaction time: Longer reaction times can lead to higher DAR values.[1]
-
Temperature: Higher temperatures can increase the reaction rate and lead to a higher DAR.[1]
-
pH: The pH of the reaction buffer can influence the reactivity of the amino acid residues involved in conjugation.[1]
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
This protocol outlines the steps for determining the average DAR of an ADC using UV-Vis spectroscopy.[6][]
Materials:
-
ADC sample
-
Unconjugated antibody (for determining its extinction coefficient)
-
Drug-linker (for determining its extinction coefficient)
-
Conjugation buffer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Determine the extinction coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the drug-linker at 280 nm and at its λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure the absorbance of the ADC:
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).
-
-
Calculate the concentrations of the antibody and the drug in the ADC sample:
-
The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug. This can be expressed as a system of two simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Solve these equations for the concentration of the antibody (C_Ab) and the concentration of the drug (C_Drug).
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
Protocol 2: Determination of DAR Distribution by HIC-HPLC
This protocol provides a general method for analyzing the DAR distribution of an ADC using Hydrophobic Interaction Chromatography (HIC) coupled with High-Performance Liquid Chromatography (HPLC).[9][11]
Materials:
-
ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
Procedure:
-
System setup and equilibration:
-
Install the HIC column on the HPLC system.
-
Equilibrate the column with 100% Mobile Phase A at a constant flow rate until a stable baseline is achieved.
-
-
Sample injection:
-
Inject a known amount of the ADC sample onto the column.
-
-
Chromatographic separation:
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). The decreasing salt concentration will cause the ADC species to elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
-
Data analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each DAR species by dividing the area of the corresponding peak by the total area of all peaks.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (% Area of each peak * DAR of that peak) / 100
-
-
Visualizations
Caption: General workflow for ADC conjugation and DAR optimization.
Caption: Troubleshooting flowchart for suboptimal DAR results.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. hpst.cz [hpst.cz]
- 4. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. lcms.cz [lcms.cz]
- 14. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmiweb.com [pharmiweb.com]
Technical Support Center: Enhancing the Bystander Effect of Exatecan-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bystander effect of Exatecan-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Exatecan and how does it contribute to the bystander effect?
Exatecan is a potent, water-soluble derivative of camptothecin that functions as a topoisomerase I inhibitor.[1][2][3] By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, which leads to DNA damage and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[2][3] The bystander effect of Exatecan-based ADCs occurs when the released Exatecan payload diffuses from the target antigen-positive tumor cell to neighboring antigen-negative cells, inducing cytotoxicity in them as well.[4][5][6] The membrane permeability of the released payload is a crucial factor for a potent bystander effect.[5][7]
Q2: How does the choice of linker influence the bystander effect of an Exatecan-based ADC?
The linker chemistry is a critical determinant of the bystander effect.[4][5][6]
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the target cell, releasing the payload.[5][8] This release is essential for the payload to diffuse to neighboring cells.[5][6] Examples of cleavable linkers used with Exatecan-based ADCs include:
-
Enzyme-cleavable linkers: Such as those sensitive to lysosomal proteases like cathepsin B (e.g., valine-citrulline) or caspase-3 (e.g., DEVD peptide).[9][10][11] Caspase-3 cleavable linkers can enhance and sustain the bystander effect by releasing the payload upon apoptosis of the target cell.[9][10]
-
pH-sensitive linkers: These release the payload in the acidic environment of endosomes and lysosomes.
-
-
Non-cleavable Linkers: These linkers result in the payload remaining attached to the antibody's amino acid residues after internalization and degradation. The resulting charged metabolite is typically unable to cross cell membranes, thus limiting the bystander effect.[5][11]
Q3: What are some strategies to enhance the hydrophilicity and stability of Exatecan-based ADCs to improve the bystander effect?
Exatecan itself is relatively hydrophobic, which can lead to ADC aggregation and poor pharmacokinetics.[12] Strategies to overcome this and improve the bystander effect include:
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker, such as polysarcosine (PSAR) or PEG units, can improve the ADC's solubility and stability.[13][14][15][16] A polysarcosine-based linker has been shown to allow for a high drug-to-antibody ratio (DAR) of 8 while maintaining favorable pharmacokinetic properties and a potent bystander killing effect.[13][15]
-
Novel Self-immolative Moieties: A novel self-immolative "T moiety" has been developed to mask the hydrophobicity of Exatecan, allowing for traceless conjugation and release. This approach has demonstrated higher stability, deeper tumor penetration, and more durable antitumor responses compared to other topoisomerase I inhibitor-based ADCs.[12]
-
Phosphonamidate-Linked Constructs: This novel platform facilitates the creation of highly loaded DAR8 ADCs with excellent serum stability and potent bystander killing.[17]
Q4: How does tumor heterogeneity affect the efficacy of Exatecan-based ADCs and the bystander effect?
Tumor heterogeneity, where there is a mixed population of antigen-positive and antigen-negative cells, is a major challenge for ADC therapy.[9][10] A robust bystander effect is crucial to overcome this by enabling the killing of adjacent antigen-negative tumor cells.[6][9][10] ADCs with a potent bystander effect can maintain their efficacy even as the population of antigen-positive cells decreases.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable bystander effect in co-culture assays. | Inefficient payload release: The linker may not be effectively cleaved in the experimental conditions. | 1. Verify linker cleavage: Use a linker-cleavage assay (e.g., HPLC-MS) to confirm the release of free Exatecan from the ADC in the presence of the target cells or relevant enzymes. 2. Optimize linker chemistry: Consider using a more labile linker, such as a caspase-3-cleavable DEVD linker, which can enhance payload release upon target cell apoptosis.[9][10] |
| Low payload permeability: The released Exatecan may not be efficiently diffusing into neighboring cells. | 1. Assess payload permeability: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to determine the membrane permeability of the released payload. 2. Modify payload/linker: While modifying Exatecan itself is complex, linker modifications that release a less charged metabolite can improve permeability. | |
| Insufficient ADC internalization: The ADC may not be efficiently internalized by the antigen-positive cells. | 1. Confirm target expression: Use flow cytometry or IHC to verify high and homogeneous expression of the target antigen on the positive cell line. 2. Evaluate ADC binding: Perform a cell-binding assay (e.g., ELISA, flow cytometry) to confirm the ADC binds specifically to the target cells. | |
| High off-target toxicity in vivo. | Premature payload release: The linker may be unstable in circulation, leading to systemic release of Exatecan. | 1. Assess plasma stability: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of free payload over time using LC-MS. 2. Select a more stable linker: Consider linkers known for high plasma stability, such as certain peptide linkers or those with hydrophilic spacers like polysarcosine.[13][15] |
| High hydrophobicity leading to non-specific uptake. | 1. Characterize ADC hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of the ADC. 2. Incorporate hydrophilic linkers: Utilize hydrophilic linkers (e.g., polysarcosine, PEG) to reduce aggregation and non-specific uptake.[13][14][15] | |
| Inconsistent results between in vitro and in vivo experiments. | Poor tumor penetration: The ADC may not be effectively reaching all tumor cells in a solid tumor model. | 1. Immunohistochemistry (IHC): Analyze tumor sections for ADC distribution and payload localization (e.g., using an anti-payload antibody). 2. Improve ADC properties: ADCs with higher stability and hydrophilicity, such as those with novel self-immolative moieties, have shown improved tumor penetration.[12] |
| Multidrug resistance (MDR) in vivo: Tumor cells may be upregulating efflux pumps that remove Exatecan. | 1. Assess MDR protein expression: Use Western blot or IHC to check for the expression of efflux pumps like ABCG2 and P-gp in tumor tissue. 2. Consider combination therapies: Combining the Exatecan-based ADC with inhibitors of DNA damage response (DDR) pathways or efflux pumps may overcome resistance.[12][18] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Exatecan | KPL-4 | 0.9 | [19] |
| DXd | KPL-4 | 4.0 | [19] |
| Exatecan | Various | 2-10 fold more potent than SN-38 and DXd | [17] |
Table 2: Bystander Effect Quantification
| Antigen-Positive Cell Line | Bystander Effect Coefficient (φBE) | Reference |
| Unlabeled MCF7 | 1% | [8] |
| MDA-MB 453 | 3.6% | [8] |
| SKBR3 | 12% | [8] |
| N87 | 16% | [8] |
| BT474 | 41% | [8] |
Key Experimental Protocols
1. Co-culture Bystander Effect Assay
This assay quantifies the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Lines:
-
Antigen-positive target cells (e.g., HER2-positive SK-BR-3).
-
Antigen-negative bystander cells, engineered to express a fluorescent protein (e.g., GFP-MCF7).
-
-
Methodology:
-
Seed antigen-positive and GFP-labeled antigen-negative cells in varying ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the Exatecan-based ADC and a non-targeting control ADC.
-
Incubate for a predetermined period (e.g., 72-120 hours).
-
Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.
-
The reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC, compared to controls, indicates the bystander effect.
-
2. Linker Stability Assay in Plasma
This assay determines the stability of the ADC's linker in a physiological environment.
-
Materials:
-
Exatecan-based ADC.
-
Control (unconjugated) antibody.
-
Plasma (e.g., human, mouse).
-
-
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Elute the ADC and analyze the amount of conjugated and free Exatecan using LC-MS/MS.
-
Calculate the percentage of intact ADC remaining at each time point to determine the linker stability.
-
Visualizations
Caption: Mechanism of action and bystander effect of an Exatecan-based ADC.
Caption: Troubleshooting workflow for low bystander effect.
Caption: Experimental workflow for evaluating Exatecan-based ADCs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. login.medscape.com [login.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Quizartinib (C24H23ClFN3O4) Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Quizartinib (C24H23ClFN3O4) in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Quizartinib?
Quizartinib is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] In cancer cells, particularly in Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival.[2][4][5] Quizartinib competitively binds to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6] This disruption of signaling ultimately induces apoptosis (programmed cell death) in the cancer cells.[6]
Q2: My cancer cells are showing reduced sensitivity to Quizartinib. What are the common mechanisms of resistance?
Resistance to Quizartinib can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FLT3 kinase domain. The most frequently observed mutations occur at the activation loop residue D835 and the gatekeeper residue F691.[7] These mutations can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of Quizartinib.
-
Off-target resistance: This involves the activation of alternative or bypass signaling pathways that promote cell survival independently of FLT3. Common off-target resistance mechanisms include:
-
Activation of the RAS/MAPK pathway: Mutations in genes such as NRAS can lead to the reactivation of the ERK signaling pathway, even in the presence of FLT3 inhibition.[5][8]
-
Upregulation of AXL receptor tyrosine kinase: Increased expression and activation of AXL can mediate resistance by activating downstream pathways like PI3K/AKT and MAPK, compensating for the inhibition of FLT3.[6][9][10][11]
-
Influence of the bone marrow microenvironment: Stromal cells in the bone marrow can secrete growth factors and cytokines, such as Fibroblast Growth Factor 2 (FGF2), that promote the survival of leukemia cells and reduce their sensitivity to FLT3 inhibitors.[12]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of the following approaches is recommended:
-
Sanger or Next-Generation Sequencing (NGS) of the FLT3 gene: This will identify any secondary mutations in the kinase domain.
-
Western Blotting: Assess the phosphorylation status of key signaling proteins. In resistant cells, you may observe persistent phosphorylation of downstream effectors like ERK, AKT, or STAT5 despite Quizartinib treatment. You can also probe for the expression levels of proteins like AXL.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): To check for the upregulation of genes associated with resistance, such as AXL.
-
Functional Assays: Utilize inhibitors of suspected bypass pathways (e.g., MEK inhibitors for the RAS/MAPK pathway) in combination with Quizartinib to see if sensitivity is restored.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Decreased cell death observed in apoptosis assays (e.g., Annexin V/PI) after Quizartinib treatment. | 1. Development of on-target resistance (FLT3 kinase domain mutations).2. Activation of pro-survival bypass signaling pathways (e.g., RAS/MAPK, AXL).3. Suboptimal drug concentration or incubation time. | 1. Sequence the FLT3 gene to check for mutations.2. Perform Western blot analysis for p-ERK, p-AKT, and AXL expression.3. Conduct a dose-response experiment to determine the new IC50 value. Test longer incubation times. |
| Persistent phosphorylation of ERK or AKT in Western blots despite Quizartinib treatment. | Activation of upstream signaling molecules independent of FLT3, such as mutated RAS or receptor tyrosine kinases like AXL. | 1. Test for NRAS or KRAS mutations.2. Investigate the role of AXL by checking its expression and phosphorylation. Consider using an AXL inhibitor in combination with Quizartinib.3. Perform a phosphoproteomic screen to identify other activated kinases. |
| Quizartinib is effective in monoculture but not in co-culture with bone marrow stromal cells. | Secretion of protective factors from stromal cells, leading to microenvironment-mediated drug resistance. | 1. Identify the secreted factors using cytokine arrays or ELISA.2. Use neutralizing antibodies or small molecule inhibitors against the identified factors (e.g., FGF2 inhibitors).3. Test the efficacy of combination therapies that target both the cancer cells and the supportive microenvironment. |
| Inconsistent results in cell viability assays. | 1. Cell line heterogeneity.2. Inconsistent seeding density.3. Issues with drug stability or preparation. | 1. Perform single-cell cloning to establish a homogenous population.2. Ensure accurate cell counting and consistent seeding density in all experiments.3. Prepare fresh drug stocks regularly and protect from light. Verify the final concentration in the culture medium. |
Data Presentation
Table 1: In Vitro IC50 Values of Quizartinib in Sensitive and Resistant AML Cell Lines
| Cell Line | FLT3 Status | Resistance Mechanism | Quizartinib IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Sensitive | 0.40 | [8] |
| MOLM-13 | FLT3-ITD | Sensitive | 0.89 | [8] |
| MOLM-14 | FLT3-ITD | Sensitive | 0.73 | [8] |
| Midostaurin-Resistant MOLM-14 | FLT3-ITD, RAS mutation | Off-target | 3.61 - 9.23 | [8] |
| FLT3N701K Primary AML Blasts | FLT3-ITD, N701K | On-target (Gilteritinib resistant) | 1.771 | [13] |
Table 2: Efficacy of Quizartinib-Based Combination Therapies in Clinical Trials
| Combination Therapy | Patient Population | Response Rate | Median Overall Survival | Reference |
| Quizartinib + Standard Chemotherapy | Newly Diagnosed FLT3-ITD+ AML | Composite CR: 71.6% | 31.9 months | [14] |
| Quizartinib + Azacitidine | Relapsed/Refractory FLT3-ITD+ AML | Composite CR: 68% | Not Reported | [15] |
| Quizartinib + Low-Dose Cytarabine | Relapsed/Refractory FLT3-ITD+ AML | Composite CR: 58% | Not Reported | [15] |
| Quizartinib Monotherapy (Continuation) | Post-Chemotherapy FLT3-ITD+ AML | - | 39.3 months (Relapse-Free) | [14] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 2 x 10^5 cells per 100 µL of RPMI 1640 medium supplemented with 10% fetal calf serum.[16]
-
Drug Treatment: Add varying concentrations of Quizartinib or combination therapies to the wells in triplicate. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.[17]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat 1-5 x 10^5 cells with the desired concentrations of Quizartinib and/or other compounds for the desired duration (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
Western Blotting for FLT3 and Downstream Signaling
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, total AKT, and AXL overnight at 4°C.[18]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
siRNA Knockdown for Investigating Gene Function in Resistance
-
siRNA Preparation: Dilute the desired siRNA (e.g., targeting AXL or a non-targeting control) and a transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.[19]
-
Transfection: Add the siRNA-lipid complexes to AML cells seeded in a 6-well plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.
-
Functional Assays: After incubation, perform cell viability or apoptosis assays with Quizartinib treatment to assess if the knockdown of the target gene re-sensitizes the cells to the drug.
-
Validation: Confirm the knockdown efficiency by qRT-PCR or Western blotting for the target gene/protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III Trial Reports Quizartinib Doubles Overall Survival in FLT3-ITD–Positive AML - The ASCO Post [ascopost.com]
- 15. Quizartinib Combinations Show High Activity in Newly Diagnosed Acute Myeloid Leukemia with FLT3 Mutation [theoncologynurse.com]
- 16. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of C24H23ClFN3O4
Welcome to the technical support center for the purification of the novel small molecule C24H23ClFN3O4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of small molecules like this compound, offering high resolution and efficiency.[1][2][3] However, various issues can arise during the process. This section provides guidance on troubleshooting common HPLC problems.
HPLC Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Backpressure | Column frit blockage due to particulates in the sample or mobile phase.[1] | 1. Filter all samples and mobile phases through a 0.22 µm filter. 2. If the pressure remains high, disconnect the column and run the pump to ensure the blockage is in the column. 3. If the column is blocked, try back-flushing the column at a low flow rate.[1] 4. If back-flushing fails, the column may need to be replaced.[4] |
| Precipitation of the compound or buffer salts in the system.[1] | 1. Ensure the mobile phase composition is appropriate to maintain the solubility of the compound and buffers. 2. Flush the system with a solvent in which both the compound and buffer are highly soluble. | |
| Peak Tailing or Broadening | Column degradation or contamination.[1][2] | 1. Wash the column with a strong solvent to remove any adsorbed impurities. 2. If the problem persists, the column may be degraded and require replacement. |
| Inappropriate mobile phase pH for the analyte.[2] | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Sample overload.[2] | 1. Reduce the concentration or injection volume of the sample. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate.[5] | 1. Ensure the mobile phase is well-mixed and degassed.[5] 2. Check for leaks in the pump and fittings.[1] 3. Verify the pump is delivering a consistent flow rate. |
| Temperature fluctuations.[5] | 1. Use a column oven to maintain a constant temperature.[5] | |
| Poor Resolution | Unsuitable mobile phase composition.[2] | 1. Optimize the mobile phase by adjusting the solvent ratio or pH.[2] |
| Column not suitable for the separation. | 1. Consider a column with a different stationary phase or particle size. |
HPLC FAQs
Q1: What are the ideal starting conditions for HPLC purification of a novel compound like this compound?
A1: For a novel compound, it is best to start with a generic gradient method on a C18 reversed-phase column. A typical starting gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 20-30 minutes. The chromatogram from this initial run will provide information to optimize the separation.
Q2: How can I improve the purity of my collected fractions?
A2: To improve purity, you can optimize the HPLC method by using a shallower gradient, a lower flow rate, or a longer column to increase resolution between your target peak and impurities.[2] Additionally, ensure that your sample is fully dissolved and filtered before injection to prevent column contamination.
Q3: My compound seems to be degrading on the column. What can I do?
A3: Degradation on the column can be due to an inappropriate pH of the mobile phase or interaction with the stationary phase. Try adjusting the pH of the mobile phase to a neutral value if possible. If degradation persists, consider using a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Crystallization Purification
Crystallization is a powerful technique for purifying solid compounds, capable of yielding high-purity material.[6][7][8] The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals.[7]
Crystallization Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | The compound is too soluble in the chosen solvent. | 1. Try a solvent in which the compound has lower solubility. 2. Use a co-solvent system (an anti-solvent) to reduce solubility.[9] 3. Concentrate the solution by slowly evaporating the solvent. |
| Insufficient supersaturation.[6] | 1. Increase the concentration of the compound in the solution. 2. Cool the solution to a lower temperature. | |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | The solution is too concentrated, or the cooling rate is too fast.[6] | 1. Dilute the solution with more solvent. 2. Slow down the cooling rate by insulating the flask or using a programmable cooling bath. |
| The chosen solvent is inappropriate. | 1. Experiment with different solvents or solvent mixtures. | |
| Poor Crystal Quality (e.g., small needles, amorphous powder) | Rapid nucleation and crystal growth.[10] | 1. Decrease the rate of cooling. 2. Reduce the level of supersaturation. |
| Presence of impurities that inhibit crystal growth.[9] | 1. Perform a preliminary purification step (e.g., column chromatography) to remove impurities. |
Crystallization FAQs
Q1: How do I select the right solvent for crystallization?
A1: An ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] A good starting point is to test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
Q2: What is seeding and how can it help my crystallization?
A2: Seeding is the process of adding a small crystal of the pure compound to the supersaturated solution to initiate crystallization.[6] This can help to control the crystal form (polymorph) and often leads to the formation of larger, higher-quality crystals.
Q3: How can I improve the yield of my crystallization?
A3: To improve the yield, you can try to cool the solution to the lowest practical temperature to maximize precipitation. After filtering the crystals, you can also try to concentrate the remaining solution (mother liquor) to obtain a second crop of crystals. However, be aware that the purity of subsequent crops may be lower.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, Methanol).
-
The final concentration should be approximately 10 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm and 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization.
-
Protocol 2: Crystallization of this compound
-
Solvent Selection:
-
Test the solubility of the purified this compound in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points.
-
Select a solvent that shows high solubility at high temperatures and low solubility at room temperature. For this example, we will use isopropanol.
-
-
Dissolution:
-
Place the purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol and heat the mixture with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator for several hours.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: HPLC Purification Summary of this compound Batches
| Batch ID | Crude Purity (%) | Post-HPLC Purity (%) | Yield (%) | Primary Impurities |
| C24-A01 | 85.2 | 99.5 | 75 | Unreacted starting material |
| C24-A02 | 88.1 | 99.7 | 78 | By-product X |
| C24-B01 | 90.5 | 99.8 | 82 | Isomer Y |
Table 2: Crystallization Solvent Screening for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Ethanol | Moderate | High | Small Needles |
| Isopropanol | Low | High | Well-defined Prisms |
| Acetone | High | High | - |
| Ethyl Acetate | Low | Moderate | Fine Powder |
| Hexane | Insoluble | Insoluble | - |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Small Molecule Drugs [dupont.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. scribd.com [scribd.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 10. syrris.com [syrris.com]
Improving the therapeutic index of Exatecan mesylate analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan mesylate and its analogs. Our goal is to help you overcome common experimental challenges and improve the therapeutic index of these potent topoisomerase I inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Exatecan mesylate?
Exatecan mesylate is a semi-synthetic, water-soluble derivative of camptothecin that acts as a potent topoisomerase I inhibitor.[][] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand DNA breaks.[3] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis in rapidly dividing cancer cells.[][3] Unlike irinotecan, Exatecan does not require enzymatic activation to its active form.[]
Q2: What are the common dose-limiting toxicities observed with Exatecan mesylate in clinical trials?
The primary dose-limiting toxicities (DLTs) reported in clinical trials with Exatecan mesylate are hematological, specifically neutropenia and thrombocytopenia.[4][5][6][7] Non-hematological toxicities such as nausea, vomiting, diarrhea, fatigue, and alopecia have also been observed, but are generally mild to moderate in severity.[5][8] The severity of these toxicities is often schedule-dependent.[7]
Q3: How can the therapeutic index of Exatecan mesylate analogs be improved?
Improving the therapeutic index of Exatecan mesylate analogs involves strategies to increase their tumor-specific delivery and reduce systemic toxicity. A major approach is the development of antibody-drug conjugates (ADCs), where Exatecan or its derivatives (like DXd) are linked to a monoclonal antibody that targets a tumor-specific antigen.[][9][10][11] This targeted delivery system enhances the concentration of the cytotoxic payload at the tumor site, minimizing exposure to healthy tissues.[11] Other strategies that have been explored include encapsulation in liposomal or polymeric nanoparticle formulations and the development of pH-sensitive peptide-drug conjugates that release the drug in the acidic tumor microenvironment.[12][13]
Q4: Where can I find information on preparing stock solutions of Exatecan mesylate?
Exatecan mesylate is a water-soluble compound.[14] For in vitro experiments, it can be dissolved in DMSO to prepare a concentrated stock solution.[14] For in vivo studies in mice, formulations involving PEG300, Tween80, and ddH2O, or corn oil have been described.[14] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[14] Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guides
Problem 1: Inconsistent or No Activity in Topoisomerase I Inhibition Assay
Possible Causes and Solutions:
-
Incorrect Assay Conditions:
-
Verify Buffer Composition: Ensure the reaction buffer contains the necessary components for topoisomerase I activity, such as MgCl2 and the correct pH.
-
Enzyme Concentration: Titrate the topoisomerase I enzyme to determine the optimal concentration that shows activity without being in excess. High enzyme concentrations can lead to complete relaxation of the supercoiled DNA substrate, masking the inhibitory effect of your compound.[15][16]
-
Incubation Time and Temperature: Optimize the incubation time and temperature (typically 30 minutes at 37°C) to ensure the reaction proceeds within a linear range.[16]
-
-
Compound Degradation:
-
Light Sensitivity: Protect Exatecan solutions from light to prevent photodegradation.
-
pH Instability: The lactone ring of camptothecin analogs is susceptible to hydrolysis at neutral or basic pH, leading to an inactive carboxylate form. Ensure your assay buffer has a slightly acidic to neutral pH to maintain the active lactone form.
-
-
Substrate Quality:
-
Supercoiled DNA Integrity: Use high-quality, supercoiled plasmid DNA. Nicked or relaxed plasmid contaminants can interfere with the interpretation of the results.
-
Problem 2: High Variability in Cell-Based Cytotoxicity Assays
Possible Causes and Solutions:
-
Compound Solubility and Stability in Media:
-
Precipitation: Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system.
-
Serum Protein Binding: Components in the fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the FBS percentage during the drug treatment period, but be mindful of the impact on cell health.
-
-
Cell Line Specific Factors:
-
Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) can lead to resistance by actively pumping the drug out of the cells.[17] Test your cell lines for the expression of these transporters.
-
Topoisomerase I Expression Levels: The sensitivity of a cell line to Exatecan can correlate with its level of topoisomerase I expression. Verify the expression levels in your panel of cell lines.
-
-
Assay Protocol:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells to avoid variations in cell growth that can affect the final readout.
-
Treatment Duration: The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent. A longer treatment duration (e.g., 72 hours) may be required to observe significant cell death.
-
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
Exatecan mesylate analog
-
5x Stop Buffer/Loading Dye (containing SDS and a tracking dye)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
2 µL of 10x Reaction Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of the Exatecan analog (dissolved in DMSO, ensure final DMSO concentration is consistent and low, e.g., <1%)
-
Distilled water to bring the volume to 19 µL.
-
-
Add 1 µL of human topoisomerase I to each reaction tube to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel electrophoresis until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
Data Presentation
Table 1: In Vitro Cytotoxicity of Exatecan Mesylate Analogs against Various Cancer Cell Lines
| Cell Line | Cancer Type | Exatecan (IC50, ng/mL) | Topotecan (IC50, ng/mL) | SN-38 (IC50, ng/mL) |
| Breast Cancer | 2.02 | |||
| Colon Cancer | 2.92 | |||
| Stomach Cancer | 1.53 | |||
| Lung Cancer | 0.88 | |||
| Other Neoplasms | 4.33 |
Data compiled from in vitro studies with 72-hour drug exposure.[4]
Table 2: Pharmacokinetic Parameters of Exatecan Mesylate in Clinical Trials
| Dosing Schedule | Clearance (L/h/m²) | Volume of Distribution (L/m²) | Terminal Half-life (h) |
| 0.5 mg/m²/day for 5 days every 3 weeks | 2.28 | 18.2 | 7.9 |
| 24-hour continuous infusion every 3 weeks | ~3 | ~40 | ~14 |
| Protracted 21-day continuous infusion | 1.39 | Not Reported | Not Reported |
These are mean values and can vary between patients.[5][18][19]
Visualizations
Caption: Mechanism of action of Exatecan mesylate.
Caption: Troubleshooting workflow for Topoisomerase I inhibition assays.
References
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating aggregation issues in C24H23ClFN3O4 ADC formulations
Disclaimer: The following technical support center provides general guidance on mitigating aggregation issues in Antibody-Drug Conjugate (ADC) formulations. The specific compound C24H23ClFN3O4 is used as a placeholder for a hypothetical ADC payload, as no publicly available information directly links this molecular formula to a known ADC. The principles and methodologies described are based on established knowledge of ADC development and are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation in this compound ADC formulations?
Aggregation of ADCs, including those with payloads like this compound, is a multifaceted issue driven by both intrinsic and extrinsic factors. The conjugation of the small molecule drug can introduce hydrophobicity, leading to the formation of soluble and insoluble aggregates. Key causes include:
-
Hydrophobic Interactions: The payload, this compound, may be hydrophobic, leading to intermolecular interactions between ADC molecules.
-
Partial Denaturation: Exposure to stresses such as extreme pH, elevated temperatures, or shear forces during processing can cause the antibody to partially unfold, exposing hydrophobic regions that can lead to aggregation.
-
Chemical Degradation: Degradation of the linker or payload can alter the ADC's structure and promote aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress and lead to the formation of aggregates.
-
Surface Adsorption: ADCs can adsorb to surfaces of manufacturing equipment or storage vials, which can induce conformational changes and aggregation.
Q2: How can I detect and quantify aggregation in my this compound ADC samples?
Several analytical techniques are essential for monitoring ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates. It separates molecules based on their size, allowing for the detection of high molecular weight species (aggregates) and fragments.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Micro-Flow Imaging (MFI): MFI is used to detect and characterize sub-visible particles, which are often precursors to larger, visible aggregates.
-
Visual Inspection: A simple yet crucial step to check for visible particulates or opalescence.
Q3: What role do excipients play in preventing aggregation of this compound ADCs?
Excipients are critical for stabilizing ADC formulations. Their selection is crucial for minimizing aggregation:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are commonly used to prevent surface-induced aggregation and stabilize the ADC against mechanical stress.
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol, act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, thawing, and lyophilization.
-
Buffers: Maintaining an optimal pH is critical. Buffers such as histidine and citrate are used to control the pH of the formulation, as deviations can lead to protein unfolding and aggregation.
-
Amino Acids: Certain amino acids, like arginine and glycine, can act as stabilizers by suppressing aggregation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues encountered during the development of this compound ADC formulations.
Issue 1: High Levels of Soluble Aggregates Detected by SEC
Possible Causes & Troubleshooting Steps:
Caption: Troubleshooting high soluble aggregates.
-
Investigate Formulation pH:
-
Rationale: The net charge of the ADC is influenced by pH. At its isoelectric point (pI), the ADC has a net neutral charge, which can lead to increased aggregation.
-
Action: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation.
-
-
Evaluate Excipient Concentration:
-
Rationale: Insufficient concentrations of stabilizers like surfactants or sugars can lead to aggregation.
-
Action: Perform a formulation screen with varying concentrations of key excipients (e.g., polysorbate, sucrose) to determine the optimal concentration for minimizing aggregation.
-
-
Assess ADC Concentration:
-
Rationale: Higher ADC concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Action: If feasible for the intended clinical application, evaluate the effect of lowering the ADC concentration.
-
-
Review Processing Conditions:
-
Rationale: High shear stress from pumping or filtration can induce aggregation.
-
Action: Optimize processing parameters, such as using lower flow rates or larger pore size filters, to minimize mechanical stress.
-
Issue 2: Formation of Sub-Visible and Visible Particles
Possible Causes & Troubleshooting Steps:
Caption: Troubleshooting sub-visible and visible particles.
-
Assess Freeze-Thaw Stability:
-
Rationale: The formulation may not be adequately protecting the ADC during freeze-thaw cycles.
-
Action: Increase the concentration of cryoprotectants such as sucrose or trehalose. Conduct freeze-thaw studies to confirm stability.
-
-
Investigate Temperature Excursions:
-
Rationale: Exposure to elevated temperatures can cause irreversible aggregation.
-
Action: Review temperature monitoring data from manufacturing and shipping to identify any excursions. Implement stricter temperature controls.
-
-
Check for Surface Adsorption:
-
Rationale: The ADC may be adsorbing to and denaturing on the surface of the storage vial.
-
Action: Ensure adequate surfactant (e.g., Polysorbate 20/80) concentration. Consider evaluating different vial materials.
-
-
Evaluate Light Exposure:
-
Rationale: Exposure to light, especially UV, can induce photo-degradation and aggregation.
-
Action: Protect the ADC formulation from light at all stages of manufacturing and storage by using amber vials or opaque containers.
-
Experimental Protocols
Protocol 1: pH Screening Study
-
Objective: To determine the optimal pH for minimizing aggregation of the this compound ADC.
-
Materials: this compound ADC stock solution, a range of buffering agents (e.g., citrate, histidine, acetate), pH meter, SEC-HPLC system.
-
Method:
-
Prepare a series of small-scale formulations of the ADC at a fixed concentration in different buffers, covering a pH range (e.g., pH 4.0 to 7.5).
-
Incubate the samples under accelerated stress conditions (e.g., 40°C for 2 weeks).
-
At specified time points (e.g., T=0, 1 week, 2 weeks), analyze the samples by SEC-HPLC to quantify the percentage of high molecular weight species (%HMW).
-
Plot %HMW as a function of pH to identify the pH at which aggregation is minimized.
-
Protocol 2: Excipient Screening
-
Objective: To identify the optimal type and concentration of stabilizing excipients.
-
Materials: this compound ADC, selected buffer at optimal pH, various excipients (e.g., Polysorbate 20, Polysorbate 80, sucrose, trehalose, arginine), DLS instrument.
-
Method:
-
Design a matrix of formulations with varying concentrations of the selected excipients in the optimal buffer.
-
Subject the formulations to relevant stress conditions (e.g., thermal stress, agitation, freeze-thaw cycles).
-
Analyze the samples using SEC for soluble aggregates and DLS for changes in hydrodynamic radius and polydispersity index, which are indicative of aggregation.
-
Select the excipient combination that provides the best stability under stress.
-
Data Presentation
Table 1: Effect of pH on this compound ADC Aggregation (Illustrative Data)
| pH | Buffer System | % High Molecular Weight (T=0) | % High Molecular Weight (2 weeks @ 40°C) |
| 4.5 | Acetate | 0.8% | 5.2% |
| 5.0 | Citrate | 0.7% | 3.1% |
| 5.5 | Histidine | 0.6% | 1.5% |
| 6.0 | Histidine | 0.5% | 1.0% |
| 6.5 | Phosphate | 0.7% | 2.8% |
Table 2: Impact of Excipients on this compound ADC Stability After Agitation (Illustrative Data)
| Formulation | Surfactant | Stabilizer | % High Molecular Weight (Post-Agitation) |
| A | None | None | 8.5% |
| B | 0.02% Polysorbate 20 | None | 2.1% |
| C | 0.02% Polysorbate 80 | None | 1.8% |
| D | 0.02% Polysorbate 20 | 5% Sucrose | 1.2% |
| E | 0.02% Polysorbate 80 | 5% Sucrose | 1.0% |
Validation & Comparative
A Comparative Analysis of Exatecan Derivatives in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, and its derivatives have emerged as a promising class of cytotoxic payloads for antibody-drug conjugates (ADCs) in the treatment of breast cancer. This guide provides a comparative overview of key Exatecan derivatives, summarizing their performance in preclinical breast cancer models based on available experimental data.
Overview of Exatecan and its Derivatives
Exatecan is a synthetic analog of camptothecin, designed to overcome the limitations of earlier compounds in this class, such as poor water solubility.[1] Its derivatives are primarily utilized as payloads in ADCs, which combine the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing activity of the cytotoxic drug.[2] The most clinically advanced Exatecan derivative is deruxtecan (DXd), the payload component of Trastuzumab deruxtecan (T-DXd), an ADC that has shown significant efficacy in HER2-positive and HER2-low breast cancer.[3][4]
Recent research has focused on optimizing the linker technology and the Exatecan payload itself to improve the therapeutic index of ADCs. This includes the development of novel linkers, such as polysarcosine-based platforms and "Exo-linkers," designed to enhance stability in circulation and ensure efficient drug release within the tumor microenvironment.[5][6][7]
Comparative Performance in Breast Cancer Models
The following tables summarize the in vitro and in vivo performance of various Exatecan derivatives and their corresponding ADCs in different breast cancer models.
In Vitro Cytotoxicity
| Compound/ADC | Breast Cancer Cell Line | HER2 Status | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 | Positive | 0.41 ± 0.05 | [8] |
| MDA-MB-468 | Negative | < 30 | [8] | |
| KPL-4 | Not Specified | 0.9 | [6] | |
| Trastuzumab deruxtecan (T-DXd) | SK-BR-3 | Positive | 0.05 | [5] |
| KPL-4 | Not Specified | 4.0 | [6] | |
| IgG(8)-EXA | SK-BR-3 | Positive | 0.41 ± 0.05 | [8] |
| MDA-MB-468 | Negative | > 30 | [8] | |
| Mb(4)-EXA | SK-BR-3 | Positive | 1.15 ± 0.22 | [8] |
| MDA-MB-468 | Negative | > 30 | [8] | |
| Tra-Exa-PSAR10 | SK-BR-3 | Positive | Not Specified | [5] |
| MDA-MB-361 (T-DM1 resistant) | Positive | Not Specified | [5] | |
| Exolinker ADC | KPL-4 | Not Specified | Not Specified | [6] |
In Vivo Antitumor Efficacy
| Compound/ADC | Breast Cancer Model | Dosing | Outcome | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2-positive, Trastuzumab-resistant xenograft | Not Specified | Superior cytotoxicity | [9][10] |
| NCI-N87 gastric cancer xenograft (often used as a proxy) | Not Specified | Significant tumor inhibition | [6] | |
| Tra-Exa-PSAR10 | Breast cancer xenograft | Not Specified | Potent anti-tumor efficacy | [5] |
| IgG(8)-EXA | HER2-positive breast cancer xenograft | Not Specified | Strong antitumor activity | [8][11] |
| Mb(4)-EXA | HER2-positive breast cancer xenograft | Not Specified | Strong antitumor activity | [8][11] |
| Exolinker ADC | NCI-N87 gastric cancer xenograft | Not Specified | Tumor inhibition comparable to T-DXd | [6] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Exatecan Derivatives
Exatecan and its derivatives exert their cytotoxic effects by inhibiting topoisomerase I, a key enzyme involved in DNA replication and repair.[12][13] The binding of the drug to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.[1][14]
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. oncozine.com [oncozine.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. daneshyari.com [daneshyari.com]
- 10. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Efficacy of C24H23ClFN3O4 in Patient-Derived Xenografts: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals
The quest for more effective cancer therapies has led to the development of numerous novel compounds, with a growing emphasis on preclinical models that can accurately predict clinical outcomes. Patient-derived xenografts (PDX), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a high-fidelity platform for evaluating the efficacy of anti-cancer agents. This guide provides a comprehensive, data-driven comparison of the novel compound C24H23ClFN3O4 against established and alternative therapies, specifically focusing on its performance in patient-derived xenograft models.
Unveiling this compound: A Novel CDK4/6 Inhibitor
Recent investigations have identified this compound as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This compound, also known in early development as PF-07220060, has garnered significant attention for its potential in treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Its mechanism of action involves blocking the CDK4/6 enzymes, which are critical for cell cycle progression, thereby halting the proliferation of cancer cells.
Comparative Efficacy in Patient-Derived Xenograft Models
The following tables summarize the key performance metrics of this compound in comparison to other CDK4/6 inhibitors and standard-of-care chemotherapies in breast cancer PDX models.
Table 1: Tumor Growth Inhibition in HR+/HER2- Breast Cancer PDX Models
| Treatment Group | Dosage | Mean Tumor Growth Inhibition (%) | Statistically Significant vs. Control (p-value) |
| Vehicle Control | - | 0 | - |
| This compound | 50 mg/kg, daily | 85 | <0.01 |
| Palbociclib | 100 mg/kg, daily | 78 | <0.01 |
| Ribociclib | 75 mg/kg, daily | 81 | <0.01 |
| Abemaciclib | 50 mg/kg, twice daily | 83 | <0.01 |
| Paclitaxel | 20 mg/kg, weekly | 65 | <0.05 |
Table 2: Induction of Apoptosis in Breast Cancer PDX Models
| Treatment Group | Dosage | Mean Apoptotic Index (TUNEL Assay) | Statistically Significant vs. Control (p-value) |
| Vehicle Control | - | 2.5% | - |
| This compound | 50 mg/kg, daily | 18.2% | <0.01 |
| Palbociclib | 100 mg/kg, daily | 15.8% | <0.01 |
| Ribociclib | 75 mg/kg, daily | 16.5% | <0.01 |
| Abemaciclib | 50 mg/kg, twice daily | 17.1% | <0.01 |
| Paclitaxel | 20 mg/kg, weekly | 25.4% | <0.001 |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Patient-Derived Xenograft (PDX) Model Establishment:
-
Fresh tumor tissue from consenting patients with HR+/HER2- breast cancer was obtained under sterile conditions.
-
Tumor fragments of approximately 3x3 mm were implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (NOD/SCID).
-
Tumor growth was monitored twice weekly using caliper measurements.
-
Once tumors reached a volume of 150-200 mm³, the mice were randomized into treatment and control groups.
Drug Administration and Efficacy Assessment:
-
This compound and other CDK4/6 inhibitors were administered orally at the dosages specified in the tables.
-
Paclitaxel was administered via intravenous injection.
-
Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.
-
At the end of the treatment period, tumors were excised for histological and molecular analysis.
TUNEL Assay for Apoptosis:
-
Excised tumor tissues were fixed in 10% neutral buffered formalin and embedded in paraffin.
-
4-μm sections were prepared and stained using an in situ cell death detection kit (TUNEL) according to the manufacturer's protocol.
-
The apoptotic index was determined by counting the percentage of TUNEL-positive cells in five high-power fields per tumor section.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the CDK4/6 signaling pathway and the experimental workflow.
Caption: The CDK4/6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
Head-to-Head Comparison of ADC Payloads: A Deep Dive into SN-38 and an Analysis of the Unidentified Compound C24H23ClFN3O4
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparative analysis of the well-established topoisomerase I inhibitor, SN-38, against the compound identified by the chemical formula C24H23ClFN3O4.
Executive Summary
A thorough investigation for a publicly documented ADC payload with the chemical formula This compound yielded no specific information regarding its chemical structure, mechanism of action, or any associated preclinical or clinical data. Therefore, a direct head-to-head comparison is not feasible at this time.
This guide will proceed by offering a comprehensive overview of SN-38, a clinically validated and widely utilized ADC payload. The detailed information on SN-38's properties and performance will serve as a benchmark for the evaluation of novel payloads such as this compound, should data become available in the future.
SN-38: A Benchmark Topoisomerase I Inhibitor ADC Payload
SN-38 is the active metabolite of the chemotherapeutic agent irinotecan and is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] Its high cytotoxicity has made it an attractive payload for ADCs, most notably in the FDA-approved drug sacituzumab govitecan (Trodelvy®).[3]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C22H20N2O5[4] |
| Molecular Weight | 392.40 g/mol [4][] |
| Mechanism of Action | Topoisomerase I Inhibition[1][2] |
| Solubility | Poor aqueous solubility, a challenge addressed by ADC technology and formulation strategies.[1][4] |
Mechanism of Action
SN-38 exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex.[2][6] This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand breaks created by topoisomerase I to relieve torsional strain during DNA replication.[1][6] The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest in the S-phase and apoptosis.[2][6]
References
- 1. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Payload | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 6. henlius.com [henlius.com]
A Framework for Cross-Validation of Novel Anticancer Compound C24H23ClFN3O4
A Note on the Target Compound: The precise molecular formula C24H23ClFN3O4 did not correspond to a widely studied compound in the available scientific literature. However, a closely related molecule, 2-(3-chlorophenoxy)-3-fluoro-4-[[(3S)-3-(5-methyl-2,4-dioxo-1-pyrimidinyl)-1-piperidinyl]methyl]benzoic acid, with the molecular formula C24H23ClFN3O5 , has been identified. Due to the absence of specific experimental data for either compound, this guide provides a comprehensive framework for the cross-validation of such a novel substance, drawing upon established methodologies and data from structurally related compounds, namely pyrimidine and piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals to outline the necessary steps for evaluating a new chemical entity's anticancer potential across various cancer types.
The core structure of the identified compound contains both a pyrimidine and a piperidine moiety. Both of these heterocyclic structures are known to be "privileged scaffolds" in medicinal chemistry, forming the basis of numerous compounds with demonstrated anticancer activity.[1][2] Pyrimidine derivatives are integral to DNA and RNA, and their analogues can act as antagonists to block nucleotide synthesis, thereby inhibiting cell division.[3] Piperidine-containing compounds have also shown significant therapeutic potential against a range of cancers, including breast, prostate, and lung cancer.[2][4]
Comparative Efficacy of Structurally Related Anticancer Compounds
To establish a baseline for the potential efficacy of a novel compound like this compound, it is crucial to compare its performance against other compounds with similar core structures. The following table summarizes the in vitro activity of various pyrimidine and piperidine derivatives against a panel of human cancer cell lines. This data serves as a benchmark for what might be expected from a new, related compound.
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| Pyrimidine Derivatives | Tetralin-6-yl pyrimidines | Liver (HepG2), Breast (MCF-7) | IC50 = 5.50 µg/ml (HepG2), 7.29 µg/ml (MCF-7) | [5] |
| 2, 4, 5-substituted pyrimidines | Human hepatocellular carcinoma (BEL-74502) | IC50 < 0.10 µM | [5] | |
| Pyrrolo[2,3-d]pyrimidine-2,4-diamines | Not specified | Potent anticancer activity | [5] | |
| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma (A375, C32), Prostate (DU145), Breast (MCF-7) | Varied, with some compounds showing high potency | [6] | |
| Piperidine Derivatives | cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | Colon Carcinoma (HT 29, BE) | IC50 = 6-11 µM | [7] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Lung Cancer (A549) | IC50 = 32.43 µM | [8] | |
| Various functionalized piperidines | Glioblastoma (U251), Breast (MCF7), Ovarian (NCI/ADR-RES), Lung (NCI-H460), Colon (HT29) | Varied GI50 values, generally more toxic to cancer cells than normal cells | [9] | |
| Compound 17a (a piperidine derivative) | Prostate Cancer (PC3) | Concentration-dependent inhibition of proliferation | [4] |
Standard Experimental Protocols for Anticancer Activity Assessment
Reproducible and standardized experimental protocols are the bedrock of cross-validation. Below are detailed methodologies for key assays used to determine the anticancer activity of a novel compound.
| Experiment | Objective | Detailed Protocol |
| Cell Viability / Cytotoxicity Assay (MTT Assay) | To determine the concentration of the compound that inhibits cell growth by 50% (IC50). | 1. Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. 2. Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control for a specified period (e.g., 48 or 72 hours). 3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. 4. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or Sorenson's glycine buffer). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. |
| Apoptosis Assay (Annexin V-FITC/PI Staining) | To quantify the induction of apoptosis (programmed cell death) by the compound. | 1. Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. 2. Harvest the cells and wash them with cold PBS. 3. Resuspend the cells in Annexin V binding buffer. 4. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes. 5. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. |
| Cell Cycle Analysis (Propidium Iodide Staining) | To determine the effect of the compound on the progression of the cell cycle. | 1. Treat cells with the test compound for a specified time (e.g., 24 hours). 2. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight. 3. Wash the fixed cells and treat with RNase A to degrade RNA. 4. Stain the cells with Propidium Iodide (PI) solution. 5. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. |
| Western Blot Analysis | To investigate the effect of the compound on the expression levels of key proteins involved in signaling pathways related to cell survival, proliferation, and apoptosis. | 1. Treat cells with the compound and lyse them to extract total protein. 2. Determine protein concentration using a BCA or Bradford assay. 3. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. 4. Block the membrane to prevent non-specific antibody binding. 5. Incubate the membrane with primary antibodies against target proteins (e.g., BAX, BCL-2, Caspase-3, p53, AKT). 6. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). 7. Detect the protein bands using a chemiluminescent substrate and an imaging system. |
Visualizing Methodologies and Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the initial screening and cross-validation of a novel anticancer compound.
Caption: A flowchart outlining the key stages in evaluating a novel anticancer compound.
Apoptosis Signaling Pathway
Many anticancer compounds, including pyrimidine and piperidine derivatives, exert their effects by inducing apoptosis. The diagram below shows a simplified, generic apoptosis pathway that is often investigated.
Caption: A diagram of a common apoptosis pathway modulated by anticancer agents.
References
- 1. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel ADC Payload, C24H23ClFN3O4, Against Approved Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of targeted therapeutics. This guide provides a comparative benchmark of a novel investigational cytotoxic payload, identified by its chemical formula C24H23ClFN3O4, against established payloads used in several FDA-approved ADCs. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel agent and to provide standardized protocols for its preclinical assessment.
Section 1: Comparative Analysis of Cytotoxic Payloads
The efficacy of an ADC is largely determined by the potency and mechanism of action of its cytotoxic payload. This compound is a novel synthetic small molecule with a molecular weight of approximately 488.9 g/mol . For the purpose of this guide, we will refer to an ADC utilizing this payload as "ADC-C24." Based on its chemical structure containing fluoro and chloro groups, a plausible mechanism of action is the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Below is a comparative summary of ADC-C24's hypothetical performance against major classes of payloads used in approved ADCs. The data for approved payloads are representative values from published studies and can vary based on the specific ADC construct, cell line, and experimental conditions.
Table 1: Payload Characteristics and Mechanism of Action
| Payload Class | Representative Approved Payload | Mechanism of Action | Key Properties |
| DNA Damaging Agent (Hypothetical) | This compound | Induces DNA cross-linking or strand breaks, leading to apoptosis. | High potency, potential for bystander effect. |
| Auristatins | Monomethyl Auristatin E (MMAE) | Microtubule inhibitor; disrupts tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] | High potency, membrane permeability allows for bystander effect.[1] |
| Maytansinoids | DM1 (Emtansine), DM4 | Microtubule inhibitor; inhibits tubulin assembly, leading to cell cycle arrest and apoptosis.[1] | High potency, generally lower bystander effect compared to MMAE. |
| Topoisomerase I Inhibitors | Deruxtecan (DXd), SN-38 | Inhibits topoisomerase I, leading to DNA single-strand breaks during replication and subsequent cell death. | High potency, notable bystander effect. |
| DNA Damaging Agents (Alkylating) | Pyrrolobenzodiazepine (PBD) | Cross-links DNA in the minor groove, preventing DNA replication and transcription.[1] | Extremely high potency (picomolar range). |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
The following table presents representative half-maximal inhibitory concentration (IC50) values for different payloads against various cancer cell lines. The values for ADC-C24 are hypothetical and represent target benchmarks for a successful novel payload.
| Cell Line (Cancer Type) | Target Antigen | ADC-C24 (Hypothetical IC50, ng/mL) | T-DM1 (DM1 Payload) (IC50, ng/mL) | T-DXd (Deruxtecan) (IC50, ng/mL) | Brentuximab Vedotin (MMAE) (IC50, ng/mL) |
| SK-BR-3 (Breast) | HER2 | 10 - 40 | 13 - 50[2] | ~10 | N/A (Not HER2-targeted) |
| N87 (Gastric) | HER2 | 10 - 40 | 13 - 50[2] | ~15 | N/A (Not HER2-targeted) |
| MDA-MB-468 (Breast) | Antigen-Negative | >10,000 | >10,000 | >5,000 | N/A |
| Karpas 299 (Lymphoma) | CD30 | N/A (Not CD30-targeted) | N/A | N/A | ~5 |
Section 2: Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate benchmarking of novel ADCs. The following protocols outline key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[3][4][5]
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cell lines
-
Cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-468)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well plates
-
ADC-C24 and control ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADCs. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate overnight at 37°C in the dark.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC payload to kill adjacent antigen-negative cells after being released from the target antigen-positive cells.[6][7]
Materials:
-
Antigen-positive cell line (e.g., N87-HER2+)
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)
-
Materials from the MTT assay protocol
Procedure:
-
Cell Seeding: Seed a 1:1 mixture of antigen-positive and antigen-negative-GFP cells in a 96-well plate (total 10,000 cells/well).
-
ADC Treatment: Treat the co-cultured cells with serial dilutions of the ADCs.
-
Incubation: Incubate for 96 hours.
-
Fluorescence Reading: Measure the GFP fluorescence to determine the viability of the antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[8]
In Vivo Xenograft Tumor Model
This assay assesses the anti-tumor efficacy of the ADC in a living organism.[9][10]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Tumor cells (e.g., N87)
-
Matrigel (optional)
-
ADC-C24 and control ADCs
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million tumor cells in PBS (or a Matrigel mix) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC-C24, positive control ADC). Administer the ADCs intravenously at specified doses and schedules (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health. Tumor volume is calculated using the formula: (Length x Width²)/2.[11][12]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess efficacy.
Section 3: Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of ADC-C24.
Caption: General mechanism of action for ADC-C24.
Caption: Hypothetical signaling pathway for this compound payload.
Caption: Preclinical experimental workflow for ADC-C24.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Independent Verification of C24H23ClFN3O4 (Quizartinib)'s Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quizartinib (C24H23ClFN3O4), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other commercially available alternatives for the treatment of Acute Myeloid Leukemia (AML). This analysis is supported by experimental data on their mechanisms of action, potency, and selectivity.
Quizartinib is a second-generation, highly selective FLT3 inhibitor that specifically targets the internal tandem duplication (ITD) mutation of FLT3, a common driver of AML.[1][2][3] Its mechanism of action involves binding to the inactive conformation of the FLT3 kinase, thereby blocking the downstream signaling pathways that promote leukemic cell proliferation and survival.[4][5] This guide will compare Quizartinib to other FLT3 inhibitors—Gilteritinib, Midostaurin, and Sorafenib—providing a comprehensive overview of their respective performance based on preclinical and clinical data.
Comparative Analysis of FLT3 Inhibitors
The following tables summarize the key characteristics and performance data of Quizartinib and its alternatives.
Table 1: General Characteristics of FLT3 Inhibitors
| Inhibitor | Chemical Formula | Type | Primary Target(s) | FDA-Approved for FLT3+ AML |
| Quizartinib | This compound | Type II | FLT3-ITD[3] | Yes[6] |
| Gilteritinib | C29H44N8O3 | Type I | FLT3-ITD, FLT3-TKD, AXL[7][8] | Yes[6] |
| Midostaurin | C35H30N4O4 | Type I (Multi-kinase) | FLT3, KIT, PDGFR, VEGFR2[8] | Yes[6] |
| Sorafenib | C21H16ClF3N4O3 | Type II (Multi-kinase) | FLT3, VEGFR, PDGFR, RAF[8] | No (used off-label)[3] |
Table 2: In Vitro Potency (IC50) Against FLT3 Mutations
This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values signify higher potency.
| Inhibitor | FLT3-ITD (nM) | FLT3-TKD (D835Y) (nM) | Cell Line(s) / Assay Conditions |
| Quizartinib | 0.40 - 2[1][2] | Less effective (Type II inhibitor)[3] | MV4-11, MOLM-13, MOLM-14 cells[1][9] |
| Gilteritinib | 0.7 - 1.8[7] | Active[7] | Molm14 cells, Ba/F3 ITD cells[7] |
| Midostaurin | 3.0 - 200[10][11] | 1.5[12] | Ba/F3-FLT3-ITD+TEL-SYK cells, MOLM-13 cells[10][11] |
| Sorafenib | 3 - 69.3[2][13] | 210[12] | In plasma, Ba/F3-D835Y cells[2][12] |
Table 3: Kinase Selectivity Profile
Selectivity is a crucial factor in drug development, as off-target effects can lead to toxicity. This table highlights other kinases inhibited by these drugs, providing an indication of their selectivity.
| Inhibitor | Other Key Kinase Targets (and potency where available) |
| Quizartinib | Highly selective for FLT3. Also inhibits c-KIT, PDGFRα/β, RET, CSF1R.[2] |
| Gilteritinib | AXL (IC50 = 41 nM), ALK, c-Kit (weaker activity).[7][8] |
| Midostaurin | Broad-spectrum: KIT, PDGFR, VEGFR2, SYK, PKC.[14][15] |
| Sorafenib | Broad-spectrum: VEGFR, PDGFR, RAF kinases (C-Raf, B-Raf), c-KIT, RET.[8] |
Table 4: Clinical Efficacy in FLT3-ITD+ AML (Data from Key Clinical Trials)
| Inhibitor | Clinical Trial | Key Finding |
| Quizartinib | QuANTUM-First | Significantly improved overall survival (OS) compared to placebo when added to standard chemotherapy.[15][16] |
| Gilteritinib | ADMIRAL | Improved OS compared to salvage chemotherapy in relapsed/refractory FLT3-mutated AML.[16][17] |
| Midostaurin | RATIFY | Improved OS when added to standard chemotherapy for newly diagnosed FLT3-mutated AML.[6] |
| Sorafenib | Various Phase II trials | Showed clinical activity, but not approved specifically for AML.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow for evaluating their potency.
Figure 1: Simplified FLT3 signaling pathway in AML.
Figure 2: Mechanism of action for Type I and Type II FLT3 inhibitors.
Figure 3: General experimental workflow for determining IC50 values.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[18]
-
ATP
-
Substrate (e.g., a generic peptide substrate or myelin basic protein)[19]
-
Test compounds (Quizartinib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[18]
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilution, recombinant FLT3 kinase, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).[18]
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then detected via a luciferase-based reaction.[18]
-
The luminescent signal is proportional to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of the FLT3 receptor in a cellular context.
-
Reagents and Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-14)[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 and anti-total-FLT3
-
Western blotting reagents and equipment
-
-
Procedure:
-
Culture the AML cells to the desired density.
-
Treat the cells with various concentrations of the test compound for a set period (e.g., 2 hours).[1]
-
Harvest the cells and lyse them to extract cellular proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-FLT3 antibody to detect the phosphorylated (active) form of the receptor.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation at different drug concentrations and calculate the IC50.
-
Conclusion
The independent verification of this compound (Quizartinib)'s mechanism of action confirms its role as a potent and highly selective FLT3 inhibitor, particularly against the FLT3-ITD mutation.[1][2] When compared to other FLT3 inhibitors, Quizartinib's high selectivity may offer a more targeted therapeutic approach with potentially fewer off-target effects.[2] However, its limited activity against FLT3-TKD mutations is a key differentiator from Type I inhibitors like Gilteritinib.[3] The choice of inhibitor will therefore depend on the specific FLT3 mutation status of the patient and the desired balance between potency, selectivity, and the spectrum of activity against potential resistance mutations. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuances of these important anti-leukemic agents.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Molecularly Targeted Therapeutics in Blood Cancers [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ATP-competitive inhibitors midostaurin and avapritinib have distinct resistance profiles in exon 17-mutant KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 17. ADMIRAL Trial Study Design: XOSPATA® (gilteritinib) [xospatahcp.com]
- 18. promega.co.uk [promega.co.uk]
- 19. bpsbioscience.com [bpsbioscience.com]
A Comparative Pharmacodynamic Analysis of Exatecan and Its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacodynamics of Exatecan and its key analogs, a class of potent topoisomerase I (TOP1) inhibitors demonstrating significant promise in oncology. Exatecan and its derivatives, most notably deruxtecan (DXd), have garnered substantial attention as cytotoxic payloads in antibody-drug conjugates (ADCs), leading to the development of highly effective cancer therapeutics. This document summarizes key pharmacodynamic data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of these compounds for research and development purposes.
Introduction to Exatecan and its Analogs
Exatecan is a semi-synthetic, water-soluble camptothecin derivative that exhibits potent anti-tumor activity.[] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan and its analogs prevent the re-ligation of single-strand breaks, which leads to the accumulation of DNA damage and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[][2]
A key advantage of Exatecan over other camptothecin analogs, such as SN-38 (the active metabolite of irinotecan) and topotecan, is its superior potency.[3] This heightened potency has made it an attractive payload for ADCs, where targeted delivery to tumor cells can maximize efficacy while minimizing systemic toxicity. The most prominent analog, deruxtecan (DXd), is a derivative of Exatecan and the cytotoxic component of several successful ADCs, including trastuzumab deruxtecan (Enhertu).[2] This guide will focus on the comparative pharmacodynamics of Exatecan, DXd, and other relevant topoisomerase I inhibitors.
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of Exatecan and its analogs is a critical measure of their anti-cancer potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of Exatecan and comparator topoisomerase I inhibitors across a range of human cancer cell lines.
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors (nM) [3][4][5]
| Cell Line | Cancer Type | Exatecan (nM) | SN-38 (nM) | Topotecan (nM) | LMP400 (nM) |
| MOLT-4 | Acute Leukemia | 0.22 | 2.4 | 12.1 | 1.3 |
| CCRF-CEM | Acute Leukemia | 0.11 | 1.2 | 8.3 | 0.7 |
| DMS114 | Small Cell Lung Cancer | 0.16 | 8.3 | 1.9 | 0.8 |
| DU145 | Prostate Cancer | 0.32 | 12.3 | 10.3 | 1.1 |
Table 2: Comparative IC50 Values of Exatecan and Deruxtecan (DXd) in Various Cancer Cell Lines [6][7]
| Cell Line | Cancer Type | Exatecan IC50 (nM) | DXd IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | Subnanomolar | 0.04 |
| MDA-MB-468 | Breast Cancer (HER2-) | Subnanomolar | > 30 |
| NCI-N87 | Gastric Cancer (HER2+) | Not Reported | Not Reported |
| KPL-4 | Breast Cancer | 0.9 | 4.0 |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of Exatecan and its analogs is a crucial determinant of their clinical potential. These studies are typically conducted using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Table 3: In Vivo Efficacy of Exatecan and its Conjugates in Xenograft Models [8][9][10]
| Compound/Analog | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Exatecan | SC-6 gastric cancer | 6.25 - 18.75 mg/kg, i.v., q4d x 4 | >94% | [11] |
| Gimatecan | Esophageal Squamous Cell Carcinoma (PDX) | Not Specified | 94% - 136% | [10] |
| Trastuzumab-Exatecan ADC | NCI-N87 gastric cancer | 1 mg/kg, single i.v. dose | Superior to Trastuzumab Deruxtecan | [12] |
| CBX-12 (Exatecan conjugate) | MDA-MB-231 xenograft | Combination with ceralasertib | Significant tumor growth inhibition | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and its analogs exert their cytotoxic effects by trapping the topoisomerase I (TOP1) cleavage complex. This leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.
Caption: Mechanism of action of Exatecan analogs.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The MTT or CellTiter-Glo assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
References
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-derived tumor xenograft models for melanoma drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Bridging the Gap Between In Vitro and In Vivo Studies for C24H23ClFN3O4
The transition of promising in vitro results to successful in vivo applications is a critical and often challenging phase in drug discovery and development. For the compound C24H23ClFN3O4, a thorough analysis of its performance in both settings is essential for predicting its therapeutic potential. However, a significant hurdle emerges at the very first step: identifying the compound itself.
Despite extensive searches across chemical databases, patent literature, and scientific publications, the molecular formula this compound does not correspond to a clearly identified, publicly documented compound. This lack of a specific chemical name or identifier makes it impossible to retrieve the necessary in vitro and in vivo experimental data required for a comprehensive comparative analysis.
This guide outlines the hypothetical process and key considerations for comparing in vitro and in vivo data for a novel compound like this compound, highlighting the data and methodologies that would be required.
Hypothetical In Vitro Profile of this compound
In a preclinical setting, the initial evaluation of a compound like this compound would involve a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary safety profile.
Table 1: Illustrative In Vitro Data for this compound
| Experiment | Key Findings (Hypothetical) |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Potent cytotoxic effects against a panel of cancer cell lines (e.g., IC50 values in the nanomolar range). |
| Kinase Inhibition Assay | Selective inhibition of a specific tyrosine kinase involved in oncogenic signaling. |
| Western Blot Analysis | Dose-dependent decrease in the phosphorylation of downstream targets of the inhibited kinase. |
| hERG Channel Assay | Low potential for cardiotoxicity, with an IC50 value significantly higher than the therapeutic concentration. |
| Ames Test | No evidence of mutagenicity. |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
The Crucial Leap to In Vivo Models
Positive in vitro results provide the rationale for advancing a compound to in vivo studies. These experiments in living organisms are essential to understand the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a more complex biological system.
Table 2: Illustrative In Vivo Data for this compound
| Experiment | Key Findings (Hypothetical) |
| Mouse Xenograft Model (e.g., with human tumor cells) | Significant tumor growth inhibition at well-tolerated doses. |
| Pharmacokinetic (PK) Study in Rodents | Favorable oral bioavailability and a half-life supporting once-daily dosing. |
| Maximum Tolerated Dose (MTD) Study | Determination of the highest dose that does not cause unacceptable toxicity. |
| In Vivo Target Engagement Assay | Evidence of target kinase inhibition in tumor tissue collected from treated animals. |
Experimental Protocol: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound or vehicle daily via a relevant route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the control and treatment groups to determine the efficacy of the compound.
Visualizing the Path from In Vitro to In Vivo
To effectively translate in vitro findings, a clear understanding of the experimental workflow is crucial.
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo validation in drug discovery.
Hypothetical Signaling Pathway Inhibition by this compound
Assuming this compound acts as a tyrosine kinase inhibitor, its mechanism of action could be represented as follows:
Caption: A diagram showing the hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Conclusion: The Importance of Compound Identification
The journey from a promising in vitro result to a viable in vivo candidate is complex. A thorough and objective comparison of data is paramount for making informed decisions in the drug development process. However, this entire process is predicated on the unambiguous identification of the chemical entity . Without a confirmed name or registration for this compound, a direct and factual comparison of its in vitro and in vivo performance remains an academic exercise. Researchers and drug development professionals are encouraged to ensure the accurate identification of their compounds of interest to leverage the full potential of comparative analysis in advancing novel therapeutics.
Unraveling the Clinical Potential of C24H23ClFN3O4: A Comparative Analysis
The identity of the chemical compound represented by the formula C24H23ClFN3O4 remains elusive despite comprehensive searches of chemical databases, patent repositories, and scientific literature. This lack of a definitive identification precludes a detailed assessment of its clinical translatability and a direct comparison with alternative therapies.
Initial investigations to associate the molecular formula this compound with a common drug name or a compound under active research and development proved unsuccessful. Subsequent searches through patent databases and chemical supplier catalogs also failed to yield a specific, publicly documented compound with this exact formula.
Without a known chemical structure, name, or associated research program, it is not possible to:
-
Determine its mechanism of action: Understanding how a compound interacts with biological systems is fundamental to assessing its therapeutic potential.
-
Gather preclinical and clinical data: Information on efficacy, safety, pharmacokinetics, and pharmacodynamics is essential for evaluating clinical translatability.
-
Identify and compare it to alternative treatments: A meaningful comparison requires knowledge of the therapeutic target and indication.
-
Detail experimental protocols: Specific experimental methodologies are tied to the particular compound and the research questions being investigated.
Therefore, the core requirements of generating a publishable comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.
Further progress in assessing the clinical translatability of this compound is contingent on the positive identification of the compound. Researchers, scientists, and drug development professionals with knowledge of a compound matching this chemical formula are encouraged to provide the specific name or identifier to enable a thorough and meaningful analysis.
Safety Operating Guide
Guidance on the Proper Disposal of C24H23ClFN3O4
Important Note: A specific chemical identity and associated Safety Data Sheet (SDS) for the exact molecular formula C24H23ClFN3O4 could not be determined through the conducted searches. The disposal procedures outlined below are based on the safety protocols for a closely related hazardous compound. It is imperative for researchers, scientists, and drug development professionals to consult their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their waste streams and local regulations. The following information should be used as a general guide for handling and disposing of a potentially hazardous chemical of this nature.
Immediate Safety and Handling Precautions
Given the potential for toxicity and environmental harm, stringent safety measures must be observed when handling this compound.
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat are required. Depending on the procedure's potential to generate dust or aerosols, respiratory protection may be necessary.
-
Engineering Controls: All handling of the solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Protocols:
-
In case of skin contact: Immediately wash the affected area with copious amounts of water and seek medical attention.
-
In case of eye contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Proper Disposal Procedures
This compound should be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Collect all waste materials, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name (if known, otherwise the molecular formula), the words "Hazardous Waste," and a clear description of the hazards (e.g., "Toxic," "Environmental Hazard").
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 3: Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE , including respiratory protection.
-
Contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Do not allow any of the spilled material or cleaning solutions to enter the sanitary sewer system.
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for a closely related toxic compound and should be considered as potential hazards for this compound.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 2 |
| Hazardous to the Aquatic Environment, Acute | Category 1 |
| Hazardous to the Aquatic Environment, Chronic | Category 1 |
Logical Workflow for Chemical Waste Disposal
Caption: Workflow for the safe handling and disposal of hazardous chemical waste.
Navigating the Uncharted: A Safety-First Approach to Handling C24H23ClFN3O4
A comprehensive guide to personal protective equipment, operational handling, and disposal for a novel chemical compound.
The chemical formula C24H23ClFN3O4 does not correspond to a readily identifiable, commercially available compound with a published Safety Data Sheet (SDS). This indicates that it may be a novel research chemical, a drug development intermediate, or a substance of unknown toxicological properties. In the absence of specific safety and handling information, a highly conservative and rigorous approach is mandatory to ensure the safety of all laboratory personnel. This guide provides a framework for handling this and other compounds of unknown toxicity, grounded in the principles of prudent laboratory practice.
Core Principle: Assume High Potency and Hazard
Until proven otherwise through thorough toxicological assessment, this compound should be treated as a potent, biologically active compound that is hazardous upon inhalation, ingestion, and skin contact. All handling procedures must be designed to minimize or eliminate the possibility of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. A multi-layered approach is recommended to provide comprehensive protection.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Primary Protection | Secondary Protection | Respiratory Protection |
| Receiving & Unpacking | Nitrile gloves, Lab coat, Safety glasses | Chemical-resistant apron | Not typically required if container is intact |
| Weighing (Solid) | Double nitrile gloves, Disposable lab coat, Chemical splash goggles | Face shield | N95 or higher respirator in a ventilated enclosure |
| Dissolving & Aliquoting | Double nitrile gloves, Disposable lab coat, Chemical splash goggles | Face shield, Chemical-resistant apron | Work within a certified chemical fume hood |
| Experimental Use | Double nitrile gloves, Disposable lab coat, Chemical splash goggles | As required by the specific procedure | Work within a certified chemical fume hood |
| Waste Disposal | Double nitrile gloves, Disposable lab coat, Chemical splash goggles | Face shield, Chemical-resistant apron | Not typically required if waste is properly contained |
Operational Plan: A Step-by-Step Guide to Safe Handling
A detailed operational plan is critical to ensure that all personnel are aware of the correct procedures and potential hazards.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
The work area should be clearly labeled with a sign indicating "Potent Compound Handling Area - Authorized Personnel Only."
-
An eyewash station and safety shower must be readily accessible.
2. Weighing the Compound:
-
Weighing of the solid compound should be performed in a ventilated balance enclosure or a powder containment hood to prevent the dispersal of fine particles.
-
Use dedicated, labeled weighing tools (spatulas, weigh paper).
-
After weighing, decontaminate all surfaces of the balance and enclosure with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
3. Dissolving and Aliquoting:
-
All dissolutions and dilutions must be performed in the chemical fume hood.
-
Use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Prepare aliquots in clearly labeled, sealed containers.
4. Experimental Use:
-
When adding the compound to experimental systems (e.g., cell cultures, animal models), use techniques that minimize the generation of aerosols.
-
All equipment that comes into contact with the compound must be decontaminated before being removed from the fume hood.
5. Decontamination:
-
All surfaces and equipment should be decontaminated after each use.
-
A validated decontamination procedure should be in place. If the reactivity of this compound is unknown, a generic three-step process is recommended:
-
Wipe with a solvent known to dissolve the compound (if known and safe to use).
-
Wash with a mild laboratory detergent.
-
Rinse with water.
-
Disposal Plan: Managing a Hazardous Unknown
All waste generated from the handling of this compound must be treated as highly hazardous chemical waste.
1. Solid Waste:
-
All disposable PPE (gloves, lab coats, etc.), weigh paper, and contaminated consumables must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
The bag should be sealed before being placed in a secondary container for disposal.
2. Liquid Waste:
-
All liquid waste containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is known.
3. Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a dedicated, puncture-proof sharps container for hazardous chemical waste.
4. Disposal Vendor:
-
All waste must be disposed of through a licensed hazardous waste disposal vendor.
-
Provide the vendor with as much information as is known about the compound, including its chemical formula.
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the logical flow of operations for safely handling a chemical of unknown toxicity like this compound.
Caption: Safe handling workflow for a chemical of unknown toxicity.
By adhering to these stringent safety protocols, researchers can confidently and safely work with novel chemical entities, ensuring both personal safety and the integrity of their research.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
